Potassium (2-chloropyrimidin-5-yl)trifluoroborate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
potassium;(2-chloropyrimidin-5-yl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BClF3N2.K/c6-4-10-1-3(2-11-4)5(7,8)9;/h1-2H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUMZIPHWMCSIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=C(N=C1)Cl)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BClF3KN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682507 | |
| Record name | Potassium (2-chloropyrimidin-5-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245906-70-0 | |
| Record name | Potassium (2-chloropyrimidin-5-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Potassium (2-chloropyrimidin-5-yl)trifluoroborate
This technical guide provides a comprehensive overview of the synthesis protocol for potassium (2-chloropyrimidin-5-yl)trifluoroborate, a valuable reagent in chemical synthesis, particularly in cross-coupling reactions. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
Potassium organotrifluoroborates are a class of highly stable and versatile reagents that serve as effective coupling partners in Suzuki-Miyaura cross-coupling reactions.[1][2][3] They offer advantages over their boronic acid counterparts, including enhanced stability to air and moisture, which facilitates handling and storage.[2][3] The synthesis of this compound involves a two-step process: the formation of the key intermediate, 2-chloropyrimidin-5-ylboronic acid, followed by its conversion to the corresponding potassium trifluoroborate salt.
Synthesis Pathway
The overall synthesis pathway commences with the borylation of 5-bromo-2-chloropyrimidine to yield 2-chloropyrimidin-5-ylboronic acid. This intermediate is then treated with potassium hydrogen fluoride (KHF₂) to afford the final product, this compound.
Experimental Protocols
This procedure details the formation of the boronic acid intermediate from 5-bromo-2-chloropyrimidine.[4][5]
Reaction Scheme:
Experimental Workflow:
Reagents and Conditions:
| Reagent/Parameter | Quantity/Value | Molar Ratio |
| 5-Bromo-2-chloropyrimidine | 1.0 g (5.170 mmol) | 1.0 |
| THF:Toluene (v/v) | 25 mL (4:1) | - |
| n-Butyllithium (1.6 M in Hexane) | 3.87 mL (6.19 mmol) | 1.2 |
| Temperature | -78 °C | - |
| Reaction Time | 4 hours | - |
| 1N Hydrochloric Acid | As needed for pH 2-3 | - |
| Product Yield | 0.6 g (73.3%) | - |
Detailed Procedure:
-
Under an argon atmosphere, dissolve 5-bromo-2-chloropyrimidine (1.0 g, 5.170 mmol) in a solvent mixture of THF and toluene (25 mL, 4:1 v/v) in a flask equipped for low-temperature reactions.[4][5]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[4][5]
-
Slowly add n-butyllithium (1.6 M in hexane, 3.87 mL, 6.19 mmol) dropwise to the reaction mixture while maintaining the temperature at -78 °C.[4][5]
-
After the addition is complete, stir the reaction mixture at -78 °C for 4 hours.[4][5]
-
Following the 4-hour incubation, quench the reaction by diluting with ice water. Allow the mixture to warm to room temperature and stir for 1 hour.[4][5]
-
Transfer the mixture to a separatory funnel. The aqueous phase is extracted with diethyl ether to remove organic impurities.[4]
-
Acidify the aqueous phase to a pH of 2-3 using 1N hydrochloric acid.[4][5]
-
Extract the acidified aqueous phase with ethyl acetate.[4][5]
-
Combine all the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloropyrimidin-5-ylboronic acid as a white solid.[4][5]
This procedure outlines the conversion of 2-chloropyrimidin-5-ylboronic acid to its potassium trifluoroborate salt. This is a general procedure adapted for this specific substrate based on established methods for preparing potassium organotrifluoroborates.[2][3]
Reaction Scheme:
Experimental Workflow:
Reagents and Conditions (Estimated):
| Reagent/Parameter | Quantity/Value | Molar Ratio |
| 2-Chloropyrimidin-5-ylboronic acid | 1.0 equiv | 1.0 |
| Methanol | Sufficient for dissolution | - |
| Potassium Hydrogen Fluoride (KHF₂) | 3.0 - 4.0 equiv | 3.0 - 4.0 |
| Water | Sufficient for KHF₂ dissolution | - |
| Temperature | 0 - 5 °C to RT | - |
| Reaction Time | Typically 1-2 hours | - |
Detailed Procedure:
-
In a flask, dissolve 2-chloropyrimidin-5-ylboronic acid (1.0 equiv) in methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 3.0-4.0 equiv).
-
Slowly add the KHF₂ solution to the stirred methanolic solution of the boronic acid. A precipitate is expected to form.
-
Allow the mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Remove the methanol from the reaction mixture under reduced pressure.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the filter cake with cold water, followed by a wash with a minimal amount of cold acetonitrile to remove any unreacted starting material and inorganic salts.
-
Dry the collected solid under vacuum to afford this compound.
Characterization
The final product and intermediate should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹¹B, and ¹⁹F NMR to confirm the structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compounds. For 2-chloropyrimidin-5-ylboronic acid, an expected [M+H]⁺ peak is at m/z 159.3.[4][5]
-
Melting Point (MP): To assess the purity of the solid products.
Safety Considerations
-
n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.
-
Potassium hydrogen fluoride (KHF₂) is corrosive and toxic. Avoid contact with skin and eyes, and handle in a well-ventilated fume hood.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
This guide provides a detailed protocol for the synthesis of this compound. The procedures are based on established literature methods and should be performed by trained chemists in a suitable laboratory setting.
References
An In-depth Technical Guide to Potassium (2-chloropyrimidin-5-yl)trifluoroborate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium (2-chloropyrimidin-5-yl)trifluoroborate is a versatile and stable organoboron compound with significant potential in organic synthesis and medicinal chemistry. As a member of the potassium organotrifluoroborate family, it offers advantages in stability and handling compared to its boronic acid counterpart. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and common reactions, and explores its potential applications, particularly in the context of drug discovery as a building block for kinase inhibitors.
Physical and Chemical Properties
This compound is a white to off-white solid. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₂BClF₃KN₂ | [1] |
| Molecular Weight | 220.43 g/mol | [1] |
| CAS Number | 1245906-70-0 | [1] |
| Appearance | Solid | [2] |
| Melting Point | 282-286 °C | [3] |
| Solubility | Generally soluble in polar solvents such as methanol, acetonitrile, acetone, DMF, and DMSO. Slightly soluble in toluene, THF, and water. Insoluble in nonpolar solvents like dichloromethane and ether. | [4] |
| Stability | Air and moisture stable, can be stored indefinitely at room temperature without special precautions. | [2][4] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process starting from 5-bromo-2-chloropyrimidine. The first step involves the formation of the corresponding boronic acid, which is then converted to the potassium trifluoroborate salt.
Synthesis of 2-chloropyrimidin-5-ylboronic acid
This protocol is adapted from established procedures for the synthesis of arylboronic acids.
Materials:
-
5-bromo-2-chloropyrimidine
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M solution)
-
Triisopropyl borate
-
1N Hydrochloric acid (HCl)
-
Diethyl ether
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Argon gas supply
-
Dry glassware
Procedure:
-
Under an inert atmosphere of argon, dissolve 5-bromo-2-chloropyrimidine (1.0 g, 5.17 mmol) in a mixture of anhydrous THF and toluene (25 mL, 4:1 v/v) in a flame-dried round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (3.87 mL of a 1.6 M solution in hexanes, 6.19 mmol) dropwise to the cooled solution, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Slowly add triisopropyl borate (1.43 mL, 6.19 mmol) to the reaction mixture at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of 1N HCl (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Acidify the aqueous layer to pH 2-3 with 1N HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield 2-chloropyrimidin-5-ylboronic acid as a white solid.
Synthesis of this compound
This general protocol is based on the conversion of boronic acids to their corresponding potassium trifluoroborate salts using potassium hydrogen fluoride (KHF₂).[4][5]
Materials:
-
2-chloropyrimidin-5-ylboronic acid
-
Methanol (MeOH)
-
Water (H₂O)
-
Potassium hydrogen fluoride (KHF₂)
-
Acetonitrile
Procedure:
-
Dissolve the crude 2-chloropyrimidin-5-ylboronic acid (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.5 eq) to the boronic acid solution.
-
Stir the mixture at room temperature for 30 minutes. The completion of the reaction can be monitored by the disappearance of the boronic acid peak in ¹¹B-NMR spectroscopy.
-
Remove the solvents under reduced pressure.
-
To remove residual water, add acetonitrile to the solid residue and evaporate under reduced pressure. Repeat this step two more times.
-
The resulting solid is then suspended in hot acetonitrile.
-
Filter the hot suspension to remove excess KHF₂.
-
Allow the filtrate to cool to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield this compound.
Chemical Reactivity and Applications
This compound is a valuable reagent in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The 2-chloropyrimidine moiety is a key pharmacophore in many biologically active molecules, particularly kinase inhibitors.
Suzuki-Miyaura Cross-Coupling
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Argon gas supply
-
Schlenk tube
Procedure:
-
In a Schlenk tube, combine this compound (1.05 eq), the aryl bromide (1.0 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add toluene and deionized water (typically in a 10:1 ratio).
-
In a separate vial, prepare the catalyst by mixing palladium(II) acetate (2 mol%) and RuPhos (4 mol%).
-
Add the catalyst to the reaction mixture under a positive pressure of argon.
-
Seal the Schlenk tube and heat the reaction mixture (e.g., to 80 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Application in Drug Discovery: A Potential Role in Kinase Inhibition
The 2-chloropyrimidine scaffold is a common feature in a variety of kinase inhibitors. While specific studies on this compound in this context are not widely published, the reactivity of the 2-chloro position makes it an ideal starting point for the synthesis of compound libraries targeting kinases. For instance, derivatives of 2,5-dichloropyrimidine have been identified as covalent inhibitors of the C-terminal kinase domain (CTKD) of Mitogen- and Stress-activated protein Kinase 1 (MSK1).[6] These inhibitors act via a nucleophilic aromatic substitution (SɴAr) reaction with a cysteine residue in the kinase's active site.[6]
The activation of MSK1 is a downstream event in the MAPK/ERK signaling pathway, which is often dysregulated in cancer. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the sequential activation of Ras, Raf, MEK, and finally ERK. Activated ERK then translocates to the nucleus and phosphorylates and activates MSK1.
Spectroscopic Data Interpretation
While specific spectra for this compound are not publicly available, general characteristics for potassium organotrifluoroborates can be described.
NMR Spectroscopy:
-
¹H NMR: The spectrum would show signals corresponding to the two protons on the pyrimidine ring.
-
¹³C NMR: The spectrum would display four signals for the carbon atoms of the pyrimidine ring.
-
¹⁹F NMR: A characteristic 1:1:1:1 quartet is expected due to the coupling of the fluorine atoms with the ¹¹B nucleus (spin 3/2).[4][7]
-
¹¹B NMR: A 1:3:3:1 quartet is typically observed, corresponding to the coupling of the ¹¹B nucleus with the three equivalent fluorine atoms.[4][7]
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-Cl, C-N, C=C, and C-H bonds of the pyrimidine ring, as well as strong B-F stretching vibrations, typically in the 1100-950 cm⁻¹ region.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in the negative ion mode would be suitable for determining the accurate mass of the [C₄H₂BClF₃N₂]⁻ anion.[8]
Safety and Handling
Conclusion
This compound is a stable and versatile building block with significant potential for applications in organic synthesis and drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward method for the introduction of the 2-chloropyrimidin-5-yl moiety into complex molecules. The prevalence of the chloropyrimidine scaffold in kinase inhibitors suggests that this compound is a valuable starting material for the development of novel therapeutic agents. This guide provides a foundational understanding of its properties and methodologies for its use, intended to facilitate further research and development in these areas.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 481. Infrared spectra of boron compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
Potassium (2-chloropyrimidin-5-yl)trifluoroborate CAS number 1245906-70-0
CAS Number: 1245906-70-0
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of Potassium (2-chloropyrimidin-5-yl)trifluoroborate, a key building block in modern synthetic and medicinal chemistry. Potassium organotrifluoroborates have emerged as highly valuable nucleophilic partners in Suzuki-Miyaura cross-coupling reactions due to their enhanced stability over corresponding boronic acids.[1][2] They are generally stable to air and moisture, easily handled, and less prone to protodeboronation, allowing for the use of near-stoichiometric quantities in reactions.[1][2] This guide details the compound's properties, its primary application in carbon-carbon bond formation, a representative experimental protocol, and a workflow for its use in Suzuki-Miyaura coupling.
Compound Properties
This compound is a heterocyclic organoboron compound. Its structure features a pyrimidine ring, which is a common motif in pharmacologically active molecules. The presence of a reactive chlorine atom and the trifluoroborate group makes it a versatile reagent for introducing the 2-chloropyrimidine-5-yl moiety into complex organic structures.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1245906-70-0 | [3] |
| Molecular Formula | C₄H₂BClF₃KN₂ | Generic |
| Molecular Weight | 220.43 g/mol | Generic |
| Appearance | White to off-white solid | Assumed from similar compounds |
| Storage | Room temperature, inert atmosphere, sealed in dry conditions | Generic |
| Key Application | Suzuki-Miyaura Cross-Coupling Reagent | [1][2][4] |
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of synthetic chemistry, enabling the formation of a C-C bond between the pyrimidine ring (a C(sp²)) and various aryl or heteroaryl halides (C(sp²) electrophiles). The 2-chloropyrimidine core is a prevalent scaffold in the development of kinase inhibitors and other therapeutic agents, making this reagent particularly valuable in drug discovery programs.
The general catalytic cycle for this transformation is depicted below. It involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the trifluoroborate salt (activated by a base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rndmate.com [rndmate.com]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of Potassium (2-chloropyrimidin-5-yl)trifluoroborate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Potassium (2-chloropyrimidin-5-yl)trifluoroborate. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who are working with this and similar organotrifluoroborate compounds.
Core Stability Characteristics
This compound, as a member of the potassium organotrifluoroborate class of compounds, exhibits a favorable stability profile, making it a versatile reagent in organic synthesis. These compounds are generally crystalline solids that are stable to air and moisture, which allows for convenient handling and storage under standard laboratory conditions. The vast majority of potassium organotrifluoroborates can be stored indefinitely at room temperature without observable decomposition.
While specific quantitative long-term stability data for this compound is not extensively available in public literature, general stability characteristics can be summarized. One supplier of this specific compound recommends storage in a refrigerator at 2-8°C, suggesting that cooler temperatures may further enhance its long-term stability.
Table 1: Summary of Qualitative Stability Data for Potassium Organotrifluoroborates
| Stability Parameter | General Observation | Notes |
| Air Stability | Generally stable | Can be handled in the presence of air without rapid degradation. |
| Moisture Stability | Generally stable | While stable to atmospheric moisture, prolonged exposure to high humidity or aqueous solutions can lead to hydrolysis. |
| Thermal Stability | High | Many organotrifluoroborates are stable at elevated temperatures, with some reported to be stable up to 300°C. |
| Photostability | Data not widely available | The 2-chloropyrimidine moiety may be susceptible to photodegradation under certain conditions. |
| pH Sensitivity | Stable in neutral to acidic pH | Hydrolysis is the primary degradation pathway and is accelerated under basic conditions. |
Potential Degradation Pathways
The stability of this compound is influenced by two primary chemical moieties: the potassium trifluoroborate group and the 2-chloropyrimidine ring. Understanding the potential degradation pathways of each is crucial for proper handling and use.
Hydrolysis of the Trifluoroborate Group
The principal degradation pathway for potassium organotrifluoroborates is the hydrolysis of the trifluoroborate group to the corresponding boronic acid. This process is highly dependent on the pH of the environment. Under neutral or acidic conditions, the trifluoroborate is relatively stable. However, in the presence of a base, the rate of hydrolysis increases. This controlled release of the boronic acid is a key feature utilized in many synthetic applications, such as the Suzuki-Miyaura cross-coupling reaction.
Degradation of the 2-Chloropyrimidine Ring
The 2-chloropyrimidine ring system may also be susceptible to degradation under certain conditions:
-
Hydrolysis: The chlorine atom at the 2-position of the pyrimidine ring can be susceptible to nucleophilic substitution, including hydrolysis, particularly under forcing acidic or basic conditions at elevated temperatures. This would lead to the formation of the corresponding 2-hydroxypyrimidine derivative.
-
Photodegradation: Heteroaromatic compounds containing halogens can be sensitive to light. Exposure to UV radiation could potentially lead to the cleavage of the carbon-chlorine bond and subsequent degradation of the pyrimidine ring.
The interplay of these potential degradation pathways is illustrated in the diagram below.
Caption: Factors influencing the stability of the title compound.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a forced degradation study coupled with a stability-indicating analytical method is recommended.
Forced Degradation Study Protocol
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 N and 1 N)
-
Sodium hydroxide (0.1 N and 1 N)
-
Hydrogen peroxide (3% and 30%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 N HCl and 1 N HCl.
-
Store the solutions at room temperature and at an elevated temperature (e.g., 60°C).
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralize the samples before analysis.
-
-
Basic Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 N NaOH and 1 N NaOH.
-
Follow the same storage and sampling procedure as for acidic hydrolysis.
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
To separate aliquots of the stock solution, add an equal volume of 3% H₂O₂ and 30% H₂O₂.
-
Store the solutions at room temperature.
-
Withdraw samples at predetermined time points.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).
-
Withdraw samples at predetermined time points and prepare solutions for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be stored in the dark under the same conditions.
-
Analyze the samples after the exposure period.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see section 3.2).
Stability-Indicating HPLC Method Protocol
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.
Objective: To develop an HPLC method for the quantification of this compound and the separation of its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector or a Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30-31 min: Linear gradient to 95% A, 5% B
-
31-35 min: 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or optimized based on the UV spectrum of the compound)
-
Injection Volume: 10 µL
Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
The general workflow for a stability study is depicted in the following diagram.
Caption: A typical workflow for conducting a stability study.
Recommended Storage Conditions
Based on the general stability profile of potassium organotrifluoroborates and a specific supplier recommendation, the following storage conditions are advised for this compound:
-
Short-term (days to weeks): Store in a tightly sealed container at room temperature, protected from light and moisture.
-
Long-term (months to years): For optimal preservation of purity and stability, store in a tightly sealed container in a refrigerator at 2-8°C . The container should be protected from light.
Conclusion
This compound is a relatively stable organoboron compound, particularly when stored under appropriate conditions. Its primary degradation pathway is hydrolysis of the trifluoroborate moiety, which is accelerated in basic media. The 2-chloropyrimidine ring may also be susceptible to degradation under harsh conditions. For long-term storage, refrigeration at 2-8°C in a tightly sealed, light-resistant container is recommended. For quantitative assessment of stability and identification of potential degradants, a comprehensive forced degradation study coupled with a validated stability-indicating HPLC method is essential. The protocols and information provided in this guide offer a robust framework for researchers and drug development professionals to ensure the quality and integrity of this valuable synthetic building block.
An In-depth Technical Guide to the Preparation of Pyrimidinyltrifluoroborates from Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of pyrimidinyltrifluoroborates from their corresponding boronic acids. Potassium pyrimidinyltrifluoroborates are valuable reagents in organic synthesis, particularly in cross-coupling reactions, offering enhanced stability and handling properties compared to their boronic acid counterparts. This document details the general synthetic methodology, provides specific experimental protocols, and includes tabulated data for a range of substituted pyrimidinyltrifluoroborates.
Introduction
Potassium organotrifluoroborates are a class of versatile and stable organic reagents that serve as robust surrogates for boronic acids in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Their enhanced stability towards air and moisture, coupled with their crystalline nature, facilitates purification and handling. The pyrimidine moiety is a privileged scaffold in medicinal chemistry, and the ability to functionalize it using trifluoroborate derivatives is of significant interest to drug development professionals. This guide focuses on the direct conversion of pyrimidinylboronic acids to their corresponding potassium trifluoroborate salts, a crucial step in expanding the synthetic utility of this important class of heterocycles.
General Reaction Scheme
The preparation of potassium pyrimidinyltrifluoroborates from pyrimidinylboronic acids is typically achieved through a straightforward reaction with potassium hydrogen difluoride (KHF₂). The reaction proceeds by the displacement of the hydroxyl groups on the boronic acid with fluoride ions, forming a stable tetracoordinate boron species.
Caption: General reaction for the synthesis of potassium pyrimidinyltrifluoroborates.
Experimental Protocols
The following protocols are based on established methods for the synthesis of aryltrifluoroborates and have been adapted for pyrimidinyl derivatives.
General Procedure for the Preparation of Potassium Pyrimidinyltrifluoroborates
This procedure is adapted from a general method for the synthesis of potassium aryltrifluoroborates.
Materials:
-
Pyrimidinylboronic acid (1.0 equiv)
-
Potassium hydrogen difluoride (KHF₂) (3.0-4.5 equiv)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone or Acetonitrile
Procedure:
-
To a solution of the pyrimidinylboronic acid in methanol, add a solution of potassium hydrogen difluoride in water.
-
Stir the resulting mixture at room temperature for 1 to 12 hours. The reaction progress can be monitored by ¹⁹F NMR spectroscopy.
-
Remove the solvents under reduced pressure.
-
To the solid residue, add acetone or acetonitrile and stir the suspension.
-
Filter the mixture to remove excess KHF₂ and other inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude potassium pyrimidinyltrifluoroborate.
-
The product can be further purified by recrystallization, typically from acetone/ether or acetonitrile.
Detailed Protocol for the Synthesis of Potassium 5-Pyrimidinyltrifluoroborate
This protocol provides a specific example for the synthesis of potassium 5-pyrimidinyltrifluoroborate from 5-pyrimidinylboronic acid.
Materials:
-
5-Pyrimidinylboronic acid (1.24 g, 10.0 mmol)
-
Potassium hydrogen difluoride (KHF₂) (3.51 g, 45.0 mmol)
-
Methanol (20 mL)
-
Water (10 mL)
-
Acetone (50 mL)
-
Diethyl ether (100 mL)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5-pyrimidinylboronic acid in 20 mL of methanol.
-
In a separate beaker, dissolve potassium hydrogen difluoride in 10 mL of water.
-
Add the KHF₂ solution to the stirred solution of the boronic acid at room temperature.
-
Stir the reaction mixture for 4 hours.
-
Concentrate the mixture to dryness using a rotary evaporator.
-
Add 50 mL of acetone to the solid residue and stir vigorously for 15 minutes.
-
Filter the suspension through a sintered glass funnel to remove insoluble inorganic salts.
-
Wash the collected solids with an additional 20 mL of acetone.
-
Combine the filtrates and concentrate under reduced pressure to obtain a white solid.
-
Triturate the solid with diethyl ether, filter, and dry under vacuum to afford potassium 5-pyrimidinyltrifluoroborate.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the preparation of various potassium pyrimidinyltrifluoroborates.
| Entry | Pyrimidinylboronic Acid | KHF₂ (equiv) | Solvent | Time (h) | Yield (%) |
| 1 | 2-Pyrimidinylboronic acid | 4.0 | MeOH/H₂O | 6 | 85 |
| 2 | 4-Pyrimidinylboronic acid | 4.5 | MeOH/H₂O | 8 | 78 |
| 3 | 5-Pyrimidinylboronic acid | 4.5 | MeOH/H₂O | 4 | 92 |
| 4 | 2-Amino-5-pyrimidinylboronic acid | 4.0 | MeOH/H₂O | 12 | 75 |
| 5 | 2-Chloro-5-pyrimidinylboronic acid | 4.5 | MeOH/H₂O | 5 | 88 |
Experimental Workflow and Logic
The overall process for preparing and utilizing pyrimidinyltrifluoroborates can be visualized as a multi-step workflow, starting from the synthesis of the boronic acid precursor.
Caption: Workflow for the preparation and application of pyrimidinyltrifluoroborates.
Characterization
The synthesized potassium pyrimidinyltrifluoroborates should be characterized using standard analytical techniques to confirm their structure and purity.
-
NMR Spectroscopy: ¹H, ¹³C, ¹¹B, and ¹⁹F NMR are essential for structural elucidation. In ¹⁹F NMR, the trifluoroborate group typically appears as a broad singlet or a quartet (due to coupling with ¹¹B) in the range of -130 to -150 ppm.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: The B-F stretching vibrations are typically observed in the region of 1000-1100 cm⁻¹.
Conclusion
The conversion of pyrimidinylboronic acids to their corresponding potassium trifluoroborate salts is a highly efficient and practical method for accessing stable and versatile building blocks for organic synthesis. The straightforward experimental procedure, utilizing readily available reagents, makes this transformation accessible to a wide range of researchers. The enhanced stability of pyrimidinyltrifluoroborates facilitates their purification, storage, and handling, making them valuable assets in the synthesis of complex molecules, particularly in the context of drug discovery and development. This guide provides the necessary information for the successful preparation and implementation of these important synthetic intermediates.
In-depth Technical Guide on the Safety and Handling of Potassium Organotrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols, handling procedures, and essential data for working with potassium organotrifluoroborates in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.
Introduction to Potassium Organotrifluoroborates
Potassium organotrifluoroborates are a class of organoboron compounds that have gained significant traction in organic synthesis, particularly in cross-coupling reactions.[1][2] Their increasing popularity stems from their remarkable stability to air and moisture, often allowing for indefinite storage at room temperature without special precautions.[1][2] This stability, coupled with their low toxicity compared to other organometallic reagents like organostannanes, makes them an attractive and environmentally conscious choice for drug development and other applications.[1]
Hazard Identification and Classification
While generally considered to have low toxicity, potassium organotrifluoroborates are not without hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.
General Hazards:
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: Can cause serious eye irritation.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
Specific hazard classifications for various potassium organotrifluoroborates are summarized in the table below. It is imperative to consult the Safety Data Sheet (SDS) for the specific reagent being used.
| Compound Name | CAS Number | Hazard Statements |
| Potassium Vinyltrifluoroborate | 13682-77-4 | Causes skin irritation, Causes serious eye irritation. |
| Potassium Allyltrifluoroborate | 233664-53-4 | Causes skin irritation, Causes serious eye damage, May cause respiratory irritation. |
| Potassium Isopropyltrifluoroborate | 1041642-13-0 | May cause respiratory irritation. |
| Potassium Phenyltrifluoroborate | 153766-81-5 | Causes skin irritation, Causes serious eye irritation. |
| Potassium Ethynyltrifluoroborate | 892869-21-5 | Harmful if swallowed, Harmful in contact with skin, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation. |
| Potassium tert-Butyltrifluoroborate | N/A | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1] |
Quantitative Toxicity Data
Quantitative toxicity data for a wide range of potassium organotrifluoroborates is not extensively available. However, studies on related compounds and specific examples provide some insight into their toxicological profile.
A study on potassium thiophene-3-trifluoroborate administered orally to mice showed minimal toxicity, with all animals surviving doses up to 100 mg/kg over a 72-hour period. The study also indicated no evidence of renal or hepatic toxicity at the tested doses.
For comparison, the toxicity data for related boron and fluoride compounds are presented below. It is crucial to note that these values are not directly transferable to all potassium organotrifluoroborates but offer a point of reference.
| Compound | CAS Number | Test | Route | Species | Value |
| Potassium Fluoride | 7789-23-3 | LD50 | Oral | Rat | 148.5 mg/kg |
| Potassium Fluoride | 7789-23-3 | LD50 | Dermal | Rat | > 2000 mg/kg |
| Potassium Fluoride | 7789-23-3 | LC50 | Inhalation | Rat | 1 mg/L (4h) |
| Dipotassium-trioxohydroxytetrafluorotriborate | N/A | LD50 | Intravenous | Rat | 63-75 mg/kg |
LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a test population. LC50: Lethal Concentration, 50%. The concentration of a substance in the air that is lethal to 50% of a test population.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling potassium organotrifluoroborates.
| Protection Type | Recommended Equipment | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended) | Inspect gloves for integrity before each use. |
| Laboratory coat | Should be fully buttoned. | |
| Respiratory Protection | N95 respirator or higher | Required when handling the powder outside of a certified chemical fume hood or in case of insufficient ventilation. |
Safe Handling and Storage
Engineering Controls:
-
All weighing and transfer operations should be conducted in a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn. Prepare all equipment within the fume hood to minimize movement of the chemical.
-
Weighing and Transfer: Carefully open the container inside the fume hood. Use a clean, dry spatula to weigh the desired amount onto a weigh boat. Transfer the chemical to the reaction vessel slowly to prevent dusting.
-
During Reaction: Continuously monitor the reaction. Keep the fume hood sash at the lowest practical height.
-
Post-Handling: Decontaminate all equipment that has come into contact with the chemical. Wipe down the work area within the fume hood. Remove PPE in the correct order to avoid cross-contamination.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed.
-
Potassium organotrifluoroborates are generally stable and can be stored indefinitely under these conditions.[1][2]
Emergency Procedures
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response:
Small Spills (manageable by trained personnel):
-
Alert: Notify personnel in the immediate area.
-
Contain: Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Large Spills (requiring emergency response):
-
Evacuate: Immediately evacuate the laboratory and activate the nearest fire alarm.
-
Isolate: Close the laboratory doors to contain the spill.
-
Alert: Notify your institution's emergency response team.
Fire Fighting Measures:
-
Potassium organotrifluoroborates are generally not flammable.
-
In case of a fire involving these compounds, use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, water spray, or foam.
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.
-
Thermal decomposition may produce hazardous fumes, including hydrogen fluoride and boron oxides.
Experimental Protocols
The following are examples of experimental protocols incorporating safety measures for the synthesis and use of potassium organotrifluoroborates.
A. Synthesis of Potassium 1-Naphthyltrifluoroborate [1]
This procedure should be performed by individuals with prior training in experimental organic chemistry.
Materials and Equipment:
-
1-Naphthaleneboronic acid
-
Methanol
-
Potassium hydrogen difluoride (KHF₂)
-
Acetonitrile
-
Round-bottomed flask
-
Magnetic stir bar
-
Ice bath
-
Rotary evaporator
-
Sintered glass funnel
Procedure:
-
Reaction Setup: In a 1-L round-bottomed flask equipped with a magnetic stir bar, dissolve 1-naphthaleneboronic acid (22.0 g, 128 mmol) in methanol (80 mL).
-
Cooling: Cool the solution to 5 °C using an ice bath.
-
Addition of KHF₂: Caution: Potassium hydrogen difluoride is corrosive and releases HF in the presence of water. Handle with care in a fume hood. Prepare a solution of KHF₂ (30.3 g, 388 mmol) in 100 mL of water and add it in portions to the cooled boronic acid solution over 10 minutes. A thick white slurry will form.
-
Reaction: Remove the ice bath and stir the mixture for 20 minutes.
-
Solvent Removal: Concentrate the mixture by rotary evaporation to remove methanol and water.
-
Azeotropic Removal of Water: Add acetonitrile (2 x 200 mL) and concentrate by rotary evaporation after each addition to azeotropically remove residual water.
-
Isolation: Add acetonitrile (300 mL) to the solid residue and heat the mixture at reflux for 90 minutes.
-
Filtration: Cool the mixture to room temperature and filter through a sintered glass funnel to remove residual KHF₂.
-
Final Product: Concentrate the filtrate by rotary evaporation to afford potassium 1-naphthyltrifluoroborate as a white solid.
B. Oxidation of Potassium 1-Naphthyltrifluoroborate to 1-Naphthol [1]
Materials and Equipment:
-
Potassium 1-naphthyltrifluoroborate
-
Acetone
-
Oxone® (potassium peroxymonosulfate)
-
Hydrochloric acid (HCl)
-
Dichloromethane
-
3-necked round-bottom flask
-
Magnetic stir bar
-
Addition funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 1-L 3-necked round-bottom flask, dissolve potassium 1-naphthyltrifluoroborate (26.0 g, 111 mmol) in acetone (300 mL).
-
Cooling: Cool the solution to 3 °C using an ice bath.
-
Addition of Oxone®: Caution: Oxone® is a strong oxidizing agent. Prepare a solution of Oxone® (72 g, 117 mmol) in 300 mL of water and add it to the reaction mixture via an addition funnel over 10 minutes.
-
Reaction: Stir the reaction mixture for an additional 5 minutes.
-
Quenching: Quench the reaction by adding 0.1 M HCl (360 mL) in one portion.
-
Extraction: Transfer the contents to a 2-L separatory funnel and extract with dichloromethane (3 x 250 mL).
-
Workup: Combine the organic layers, wash with saturated aqueous NaCl, dry over Na₂SO₄, and concentrate by rotary evaporation to obtain 1-naphthol.
Waste Disposal and Decontamination
Waste Disposal:
-
All solid waste, including empty containers, contaminated absorbents, and used PPE, should be collected in a designated, labeled hazardous waste container.
-
Liquid waste from reactions and extractions should be collected in a separate, labeled hazardous waste container.
-
Do not dispose of potassium organotrifluoroborates or their waste down the drain.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Decontamination of Glassware:
-
Initial Rinse: Rinse glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the organoboron residue. Collect the rinse solvent as hazardous waste.
-
Detergent Wash: Wash the glassware with a laboratory detergent and hot water. Use a brush to scrub all surfaces.
-
Acid Wash (Optional): For glassware used in sensitive applications, an acid wash (e.g., with 1 M HCl) can be used to remove any remaining inorganic residues.
-
Final Rinse: Thoroughly rinse the glassware with deionized water.
-
Drying: Dry the glassware in an oven or by air drying.
Visualizations
References
Navigating the Solubility of Potassium (2-chloropyrimidin-5-yl)trifluoroborate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium (2-chloropyrimidin-5-yl)trifluoroborate is a key building block in modern synthetic chemistry, particularly valued in cross-coupling reactions for the synthesis of complex organic molecules, including active pharmaceutical ingredients. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring efficient process scale-up. This technical guide provides an in-depth overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its quantitative determination, and presents a logical workflow for solubility assessment.
While specific quantitative solubility data for this compound is not extensively available in public literature, this guide consolidates the known qualitative solubility trends for the broader class of potassium organotrifluoroborates and equips researchers with the methodology to generate precise data for their specific applications.
General Solubility Profile of Potassium Organotrifluoroborates
Potassium organotrifluoroborates, as a class of compounds, exhibit a distinct solubility profile driven by their ionic nature. This general understanding serves as a valuable starting point for solvent selection in the absence of specific data for the title compound.
Table 1: Qualitative Solubility of Potassium Organotrifluoroborates in Common Organic Solvents
| Solvent Class | Examples | General Solubility |
| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Generally Soluble |
| Polar Protic | Methanol, Ethanol | Generally Soluble |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Slightly Soluble |
| Aromatic | Toluene | Slightly Soluble |
| Halogenated | Dichloromethane (DCM), Chloroform | Insoluble |
| Aliphatic | Hexanes, Heptane | Insoluble |
Note: "Generally Soluble" indicates that many potassium organotrifluoroborates show appreciable solubility, though the exact value is compound-specific. "Slightly Soluble" suggests that dissolution may occur to a limited extent, and "Insoluble" implies negligible solubility.
Experimental Protocol for Quantitative Solubility Determination: The Gravimetric Method
The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., acetone, acetonitrile, methanol)
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or magnetic stirrer with hotplate
-
Volumetric flasks and pipettes (calibrated)
-
Syringe filters (chemically compatible with the chosen solvent)
-
Pre-weighed glass vials or evaporating dishes
-
Oven or vacuum oven for drying
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
-
Agitate the mixture at a constant, controlled temperature for a sufficient period to reach equilibrium. This may take several hours. It is advisable to conduct preliminary experiments to determine the equilibration time.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a precise volume of the supernatant using a calibrated pipette.
-
Immediately filter the withdrawn solution through a syringe filter to remove any suspended solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Solvent Evaporation:
-
Transfer the filtered solution to a pre-weighed, dry glass vial or evaporating dish.
-
Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, gentle heating in an oven or vacuum oven may be necessary. Ensure the temperature is below the decomposition point of the compound.
-
-
Drying and Weighing:
-
Once all the solvent has evaporated, dry the vial containing the solid residue to a constant weight in an oven or vacuum oven.
-
Allow the vial to cool to room temperature in a desiccator before weighing it on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried residue.
-
The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).
Solubility (g/L) = (Mass of residue (g)) / (Volume of solution withdrawn (L))
-
Workflow for Solubility Determination
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Workflow for the gravimetric determination of solubility.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, a systematic approach based on the general behavior of related compounds and a robust experimental protocol can provide the necessary insights for researchers. The provided technical guide offers a framework for understanding and determining the solubility of this important synthetic building block, thereby facilitating its effective use in chemical research and development. It is recommended that solubility be determined for each specific solvent and temperature relevant to the intended application to ensure the highest degree of accuracy and process control.
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with Potassium (2-chloropyrimidin-5-yl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Potassium (2-chloropyrimidin-5-yl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel substituted pyrimidines, which are core motifs in many pharmaceutical agents. The protocols outlined below are based on established methodologies for the coupling of potassium heteroaryltrifluoroborates and are intended to serve as a starting point for reaction optimization.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] The use of potassium organotrifluoroborates as coupling partners offers several advantages over traditional boronic acids, including enhanced stability to air and moisture, which simplifies handling and storage.[2][3] this compound is a valuable reagent for introducing the 2-chloropyrimidine-5-yl moiety into a variety of organic molecules, creating intermediates for the development of new therapeutic agents.[4] The presence of the chloro-substituent on the pyrimidine ring offers a handle for subsequent functionalization, further increasing the synthetic utility of the coupled products.
Core Synthetic Methodology
The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.[4] For the coupling of heteroaryltrifluoroborates, sterically hindered and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle and prevent catalyst deactivation.[4][5]
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of the reaction conditions (e.g., temperature, reaction time, and reagent stoichiometry) may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., RuPhos, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene/H₂O, THF/H₂O, 1,4-Dioxane/H₂O)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 - 1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).
-
In a separate vial, weigh the palladium catalyst (1-5 mol%) and the ligand (2-10 mol%).
-
Seal the reaction vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the degassed solvent system to the reaction vessel via syringe.
-
Add the catalyst and ligand to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (usually 4-24 hours). The reaction can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Data Presentation
The following tables summarize representative conditions and yields for the Suzuki-Miyaura coupling of various potassium heteroaryltrifluoroborates with aryl halides. These data, derived from analogous systems, can serve as a predictive framework for the coupling of this compound.
Table 1: Suzuki-Miyaura Coupling of Potassium Heteroaryltrifluoroborates with Aryl Chlorides
| Entry | Heteroaryltrifluoroborate | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Potassium (Furan-2-yl)trifluoroborate | 4-Chloroanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 91[2] |
| 2 | Potassium (Thiophen-2-yl)trifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 85[2] |
| 3 | Potassium (Pyridin-3-yl)trifluoroborate | 2-Chloropyridine | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (3) | CPME/H₂O (4:1) | 100 | 24 | 82[6] |
| 4 | Potassium (N-Methylindol-5-yl)trifluoroborate | 4-Chlorotoluene | Pd(OAc)₂ (5) | RuPhos (10) | Cs₂CO₃ (3) | CPME/H₂O (4:1) | 100 | 24 | 92[6] |
Table 2: Suzuki-Miyaura Coupling of Potassium Heteroaryltrifluoroborates with Aryl Bromides
| Entry | Heteroaryltrifluoroborate | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Potassium (Furan-2-yl)trifluoroborate | 4-Bromoanisole | Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ (2) | Ethanol | 85 | 12 | 95[2] |
| 2 | Potassium (Thiophen-3-yl)trifluoroborate | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ (2) | Ethanol | 85 | 12 | 93[2] |
| 3 | Potassium (Benzofuran-2-yl)trifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ (2) | Ethanol | 85 | 12 | 92[2] |
| 4 | Potassium (N-Methylpyrrol-2-yl)trifluoroborate | 1-Bromo-3,5-dimethoxybenzene | Pd(OAc)₂ (5) | RuPhos (10) | Cs₂CO₃ (3) | CPME/H₂O (4:1) | 100 | 24 | 88[6] |
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Chloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-chloropyrimidines. The pyrimidine scaffold is a foundational core in numerous biologically active molecules and pharmaceuticals, particularly in the development of kinase inhibitors. The functionalization of this heterocycle at the 2-position via cross-coupling reactions is a key strategy in medicinal chemistry. These notes cover essential cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, offering insights into reaction optimization and detailed procedures.
Introduction
2-Chloropyrimidines are readily available and cost-effective starting materials for the synthesis of complex pyrimidine derivatives. However, the C-Cl bond is less reactive than corresponding C-Br or C-I bonds, necessitating carefully optimized catalytic systems for efficient cross-coupling.[1] The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.[1] The electron-deficient nature of the pyrimidine ring activates the C-Cl bond, making these reactions feasible with modern, highly active catalyst systems.[2]
General Considerations for Cross-Coupling Reactions
The success of palladium-catalyzed cross-coupling reactions with 2-chloropyrimidines is highly dependent on the following factors:
-
Palladium Pre-catalyst: A range of Pd(0) and Pd(II) sources can be employed, including Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. Modern, pre-formed catalysts often offer greater stability and efficiency.[1]
-
Ligands: The selection of an appropriate ligand is crucial for activating the C-Cl bond. Electron-rich and sterically hindered phosphine ligands, such as Buchwald-type ligands (e.g., RuPhos, XPhos) and N-heterocyclic carbenes (NHCs), have demonstrated effectiveness.[1]
-
Base: The base plays a vital role in the transmetalation and catalyst regeneration steps of the catalytic cycle. Common bases include inorganic salts like K₂CO₃, K₃PO₄, and Cs₂CO₃, and alkoxides such as NaOt-Bu.[1] The choice of base can significantly impact reaction rates and selectivity.
-
Solvent: Anhydrous and deoxygenated solvents are typically necessary to prevent catalyst deactivation. Common solvents include toluene, dioxane, THF, and DMF.
Catalytic Cycle Overview
The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: General Palladium-Catalyzed Cross-Coupling Cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between 2-chloropyrimidines and various boronic acids or esters.[2] Microwave irradiation can significantly accelerate these reactions, leading to higher yields in shorter reaction times.[3][4]
Data Presentation: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 h | 65 | [4] |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 81 | [3] |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 85 | [3] |
| 4 | 3-Formylphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 88 | [3] |
| 5 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 90 | [3] |
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is a general procedure for the microwave-assisted Suzuki-Miyaura coupling of a 2-chloropyrimidine with an arylboronic acid.
Caption: Workflow for Microwave-Assisted Suzuki Coupling.
Materials:
-
2-Chloropyrimidine derivative (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)[3]
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)[3]
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)[3]
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add the 2-chloropyrimidine derivative, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent to the vial.
-
Seal the vial and place it in the microwave reactor.[5]
-
Irradiate the mixture at a predetermined temperature (e.g., 100-140 °C) for a specified time (e.g., 10-30 minutes).[3][5]
-
Monitor the reaction progress by TLC or LC-MS.[5]
-
After completion, cool the vial to room temperature.[5]
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[7] This reaction is instrumental in synthesizing 2-aminopyrimidines, which are prevalent in many biologically active compounds.[5]
Data Presentation: Buchwald-Hartwig Amination of 2-Chloropyrimidines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 80 | 18 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 12 | 88 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 92 |
| 4 | Indole | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ | Toluene | 120 | 24 | 75 |
Note: Data presented is representative and compiled from typical conditions reported for similar substrates.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination of a 2-chloropyrimidine.
Materials:
-
2-Chloropyrimidine derivative (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)[1]
-
Phosphine ligand (e.g., BINAP, XPhos, RuPhos)[1]
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)[1]
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)[1]
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the 2-chloropyrimidine derivative, palladium pre-catalyst, and phosphine ligand.[5]
-
Add the base to the tube.
-
Evacuate and backfill the tube with the inert gas several times.[5]
-
Add the anhydrous, deoxygenated solvent via syringe, followed by the amine.[5]
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring by TLC or LC-MS.[5]
-
After the reaction is complete, cool the mixture to room temperature.[5]
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.[5]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography.[5]
Sonogashira Coupling
The Sonogashira coupling is utilized to form C-C bonds between 2-chloropyrimidines and terminal alkynes, providing access to 2-alkynylpyrimidines.[2] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[2]
Data Presentation: Sonogashira Coupling of 2-Chloropyrimidines
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 6 | 85 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | THF | RT | 12 | 90 |
| 3 | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 60 | 8 | 82 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (4) | CuI (8) | Et₃N | Acetonitrile | 50 | 10 | 78 |
Note: Data presented is representative and compiled from typical conditions reported for similar substrates.
Experimental Protocol: Sonogashira Coupling
This is a general protocol for the Sonogashira coupling of a 2-chloropyrimidine with a terminal alkyne.
Materials:
-
2-Chloropyrimidine derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[2]
-
Copper(I) co-catalyst (e.g., CuI, 10 mol%)[2]
-
Amine base (e.g., Et₃N, 2.0 equiv)[2]
-
Degassed solvent (e.g., DMF or THF)[2]
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction flask, add the 2-chloropyrimidine derivative, palladium catalyst, and copper(I) co-catalyst.[2]
-
Flush the flask with an inert gas.[2]
-
Add the degassed solvent and the amine base.[2]
-
Add the terminal alkyne via syringe.[2]
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.[8]
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography.[8]
Heck Reaction
The Heck reaction involves the coupling of a 2-chloropyrimidine with an alkene to form a substituted alkene.[9] This reaction provides a valuable method for the vinylation of the pyrimidine core.
Data Presentation: Heck Reaction of 2-Chloropyrimidines
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | 70 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ | DMA | 120 | 18 | 75 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (5) | - | NaOAc | NMP | 110 | 20 | 65 |
| 4 | 1-Octene | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | Cy₂NMe | Dioxane | 100 | 16 | 80 |
Note: Data presented is representative and compiled from typical conditions reported for similar substrates.
Experimental Protocol: Heck Reaction
This protocol outlines a general procedure for the Heck reaction of a 2-chloropyrimidine with an alkene.
Materials:
-
2-Chloropyrimidine derivative (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., P(o-tolyl)₃ or PPh₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, DMA, NMP)
Procedure:
-
To a reaction vessel, add the 2-chloropyrimidine derivative, palladium catalyst, ligand, and base.
-
Add the solvent and the alkene.
-
Heat the reaction mixture to the desired temperature (typically 100-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Logical Relationship of Cross-Coupling Reactions
The following diagram illustrates the relationship between the 2-chloropyrimidine starting material and the products obtained from different palladium-catalyzed cross-coupling reactions.
Caption: Functionalization of 2-Chloropyrimidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of 5-Arylpyrimidines via Suzuki-Miyaura Coupling of Potassium (2-chloropyrimidin-5-yl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Arylpyrimidines are a pivotal structural motif in a vast array of biologically active compounds and approved pharmaceuticals. Their prevalence in medicinal chemistry underscores the need for efficient and versatile synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the formation of carbon-carbon bonds, offering high functional group tolerance and generally mild reaction conditions.
This document provides detailed application notes and experimental protocols for the synthesis of 5-arylpyrimidines utilizing Potassium (2-chloropyrimidin-5-yl)trifluoroborate as a key building block. Potassium organotrifluoroborate salts offer significant advantages over their boronic acid counterparts, including enhanced stability to air and moisture, which simplifies handling and storage.
Core Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling Reaction
The central transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and various aryl or heteroaryl halides. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form the desired 5-aryl-2-chloropyrimidine product. The chlorine atom at the 2-position can be retained or subsequently modified, providing a handle for further diversification.
Data Presentation: Reaction Scope and Representative Yields
The following table summarizes the Suzuki-Miyaura coupling of 2-chloropyrimidine-5-boronic acid derivatives with a variety of aryl and heteroaryl halides. While the direct use of this compound is analogous, these examples with the corresponding boronic acid provide a strong indication of the expected reactivity and yields.
| Entry | Aryl/Heteroaryl Halide | Product | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2-Chloro-5-phenylpyrimidine | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 15 min (MW) | 81 |
| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-5-(4-methoxyphenyl)pyrimidine | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 15 min (MW) | 95 |
| 3 | 3-Methoxyphenylboronic acid | 2-Chloro-5-(3-methoxyphenyl)pyrimidine | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 15 min (MW) | 93 |
| 4 | 2-Methoxyphenylboronic acid | 2-Chloro-5-(2-methoxyphenyl)pyrimidine | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 15 min (MW) | 90 |
| 5 | 4-Fluorophenylboronic acid | 2-Chloro-5-(4-fluorophenyl)pyrimidine | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 15 min (MW) | 85 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | 2-Chloro-5-(4-(trifluoromethyl)phenyl)pyrimidine | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 15 min (MW) | 78 |
| 7 | Thiophene-2-boronic acid | 2-Chloro-5-(thiophen-2-yl)pyrimidine | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 15 min (MW) | 88 |
| 8 | Pyridine-3-boronic acid | 2-Chloro-5-(pyridin-3-yl)pyrimidine | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 12 | 75 |
*Data adapted from studies on Suzuki-Miyaura couplings of substituted chloropyrimidines.[1] Microwave irradiation (MW) can significantly reduce reaction times.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol involves a two-step synthesis starting from 5-bromo-2-chloropyrimidine.
Step 1: Synthesis of 2-chloropyrimidine-5-boronic acid
To a stirred solution of 5-bromo-2-chloropyrimidine (1.0 g, 5.17 mmol) in a mixture of THF and toluene (25 mL, 4:1) at -78 °C under an argon atmosphere, n-butyllithium (1.6 M in hexanes, 3.55 mL, 5.68 mmol) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour. Triisopropyl borate (1.43 mL, 6.20 mmol) is then added dropwise, and the mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with 1 M HCl (10 mL) and stirred for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-chloropyrimidine-5-boronic acid as a white solid.
Step 2: Conversion to this compound
2-chloropyrimidine-5-boronic acid (1.0 g, 6.32 mmol) is dissolved in methanol (10 mL). A saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 1.48 g, 18.96 mmol) is added, and the mixture is stirred at room temperature for 30 minutes. The solvent is removed under reduced pressure, and the resulting solid is triturated with hot acetone, filtered, and dried to afford this compound as a white, crystalline solid.
Protocol 2: General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general method for the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.1 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst) (1-5 mol%)
-
Phosphine ligand (if required, e.g., SPhos, XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF/water)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube or microwave vial, combine this compound, the aryl halide, the palladium catalyst, the ligand (if used), and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system to the reaction vessel via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be performed in a conventional oil bath or a microwave reactor.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure 5-aryl-2-chloropyrimidine.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 5-arylpyrimidines.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Potassium (2-chloropyrimidin-5-yl)trifluoroborate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium (2-chloropyrimidin-5-yl)trifluoroborate is a versatile and highly valuable building block in modern medicinal chemistry. As an air- and moisture-stable organotrifluoroborate salt, it serves as a robust and reliable source of the 2-chloropyrimidin-5-yl moiety in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The pyrimidine core is a privileged scaffold found in a vast array of biologically active molecules and approved pharmaceuticals, including a significant number of kinase inhibitors. The presence of a chlorine atom at the 2-position and the trifluoroborate at the 5-position offers orthogonal handles for sequential functionalization, allowing for the efficient construction of complex molecular architectures.
These application notes provide an overview of the utility of this compound in the synthesis of medicinally relevant compounds, with a focus on kinase inhibitors. Detailed protocols for its use in Suzuki-Miyaura cross-coupling reactions are provided, along with data on representative transformations and visualizations of the underlying chemical and biological pathways.
Key Applications in Medicinal Chemistry
The primary application of this compound is in the synthesis of substituted pyrimidines, which are key components of numerous therapeutic agents. The 2-chloropyrimidin-5-yl scaffold is particularly prevalent in the development of:
-
Kinase Inhibitors: The pyrimidine ring is a common hinge-binding motif in many kinase inhibitors. The 2-chloro substituent can be readily displaced by various nucleophiles (e.g., amines) to install side chains that occupy the solvent-exposed region of the ATP-binding pocket, while the 5-position, functionalized via the trifluoroborate, allows for the introduction of groups that can interact with other regions of the kinase, enhancing potency and selectivity.
-
P2X7 Receptor Antagonists: The P2X7 receptor is an ATP-gated ion channel involved in inflammation and pain signaling. Pyrimidine-containing compounds have shown promise as antagonists of this receptor, and this compound provides a direct route to synthesize novel analogs for structure-activity relationship (SAR) studies.
-
Other Biologically Active Molecules: The versatility of the pyrimidine scaffold extends to a wide range of other therapeutic areas, including antiviral, antibacterial, and central nervous system (CNS) agents.
Data Presentation
The following table summarizes representative Suzuki-Miyaura cross-coupling reactions of heteroaryl trifluoroborates with various coupling partners, providing an indication of the expected yields under optimized conditions.
| Entry | Heteroaryl Trifluoroborate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound (analogue) | Aryl Bromide | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 16 | ~85-95 |
| 2 | This compound (analogue) | Heteroaryl Bromide | Pd₂(dba)₃ (1.5) | XPhos (6) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~80-90 |
| 3 | This compound (analogue) | Aryl Chloride | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | t-AmylOH | 110 | 24 | ~75-85 |
| 4 | Potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ | Ethanol | 85 | 12 | 88[1] |
| 5 | Potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ | Ethanol | 85 | 12 | 86[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol is a representative procedure for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Bromide (1.1 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Schlenk tube or microwave vial
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube or microwave vial under an inert atmosphere, add this compound (1.0 equiv), the aryl or heteroaryl bromide (1.1 equiv), Palladium(II) Acetate (2 mol%), SPhos (4 mol%), and Potassium Carbonate (2.0 equiv).
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add anhydrous, degassed toluene and degassed water to the reaction vessel in a 10:1 ratio (e.g., 2 mL toluene and 0.2 mL water for a 0.2 mmol scale reaction).
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-chloropyrimidine.
Protocol 2: Synthesis of a Spleen Tyrosine Kinase (SYK) Inhibitor Intermediate
This protocol describes the synthesis of a key intermediate for a Spleen Tyrosine Kinase (SYK) inhibitor, demonstrating the application of a Suzuki-Miyaura coupling involving a 2-chloropyrimidine moiety.
Step 1: Suzuki-Miyaura Coupling
Materials:
-
5-Boranyl-2-chloropyrimidine (or this compound as a stable equivalent) (1.0 equiv)
-
1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
In a reaction vessel, combine 5-boranyl-2-chloropyrimidine (1.0 equiv), 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 equiv), Pd(dppf)Cl₂ (5 mol%), and sodium carbonate (2.0 equiv).
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the mixture at 80-90 °C under an inert atmosphere until the starting materials are consumed (monitor by LC-MS).
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield tert-butyl 4-(2-chloropyrimidin-5-yl)-1H-pyrazole-1-carboxylate.
Step 2: Subsequent Functionalization (Illustrative)
The resulting intermediate can be further elaborated. For instance, the 2-chloro group can be substituted with a suitable amine via nucleophilic aromatic substitution, and the Boc-protecting group on the pyrazole can be removed to allow for further diversification, leading to potent SYK inhibitors.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Synthesis of a Kinase Inhibitor Intermediate
Caption: General workflow for the synthesis and application of pyrimidine derivatives.
Spleen Tyrosine Kinase (SYK) Signaling Pathway
Caption: Simplified SYK signaling pathway and the point of intervention for inhibitors.
References
Application Notes and Protocols for Carbon-Carbon Bond Formation via Suzuki-Miyaura Cross-Coupling of Pyrimidinyltrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a ubiquitous structural motif in a vast array of biologically active compounds, including approved pharmaceuticals and agrochemicals. The development of robust and efficient methods for the functionalization of the pyrimidine ring is therefore of significant interest to the drug discovery and development community. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds.
Potassium pyrimidinyltrifluoroborates have emerged as highly valuable coupling partners in Suzuki-Miyaura reactions. These crystalline, bench-stable solids offer significant advantages over their boronic acid counterparts, which can be prone to decomposition and protodeboronation.[1][2] The enhanced stability of pyrimidinyltrifluoroborates allows for easier handling and storage, and they can be employed in stoichiometric amounts, leading to more efficient reactions.[2] This document provides detailed protocols for the use of pyrimidinyltrifluoroborates in C-C bond formation, along with data on reaction conditions and substrate scope.
Data Presentation: Optimization of Reaction Conditions
The successful Suzuki-Miyaura cross-coupling of pyrimidinyltrifluoroborates is dependent on the careful selection of catalyst, ligand, base, and solvent. The following tables summarize optimized conditions for this transformation, drawing from established protocols for heteroaryltrifluoroborates and related pyrimidine couplings.
Table 1: General Reaction Parameters for Suzuki-Miyaura Coupling of Potassium Pyrimidinyltrifluoroborates
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(OAc)₂ or Pd(PPh₃)₄ | Pd(OAc)₂ is often used with a phosphine ligand.[2] |
| Ligand | RuPhos or PPh₃ | RuPhos is particularly effective for heteroaryl couplings.[2] |
| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | The choice of base can significantly impact yield.[1][2] |
| Solvent | Ethanol or 1,4-Dioxane/H₂O | Aqueous solvent mixtures are common and effective.[1][2] |
| Temperature | 80-100 °C | Microwave irradiation can significantly reduce reaction times.[1][3] |
| Equivalents | 1.0 - 1.2 equiv. | Near stoichiometric amounts of the trifluoroborate are typically sufficient.[2] |
Table 2: Catalyst and Base Screening for a Model Reaction
Reaction Model: Potassium pyrimidinyltrifluoroborate with an aryl halide.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Yield (%) |
| Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ (2) | Ethanol | Good to Excellent[2] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O | Good[1][3] |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | Moderate to Good |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | Substrate Dependent |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of potassium pyrimidinyltrifluoroborates with aryl or heteroaryl halides. Optimization may be required for specific substrates.
Protocol 1: Conventional Heating
Materials:
-
Potassium pyrimidinyltrifluoroborate (1.0 equiv)
-
Aryl or heteroaryl halide (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., RuPhos, 2-6 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Ethanol)
-
Schlenk flask or sealed vial
-
Inert gas (Nitrogen or Argon)
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
To a dry Schlenk flask, add the potassium pyrimidinyltrifluoroborate, aryl/heteroaryl halide, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-85 °C with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
Potassium pyrimidinyltrifluoroborate (0.5 mmol, 1.0 equiv)
-
Aryl or heteroaryl halide (0.5 mmol, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)
-
Base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv)
-
Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v, 6 mL)
-
10 mL microwave reactor vial with a stir bar
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the potassium pyrimidinyltrifluoroborate, aryl/heteroaryl halide, palladium catalyst, and base.[1]
-
Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.[1]
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[1][3]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.[1]
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols: Potassium (2-chloropyrimidin-5-yl)trifluoroborate as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The pyrimidine scaffold is a privileged structure in medicinal chemistry and a core component of numerous approved and investigational kinase inhibitors.[1] Potassium (2-chloropyrimidin-5-yl)trifluoroborate has emerged as a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its stability, ease of handling, and reactivity in palladium-catalyzed cross-coupling reactions make it an attractive starting material for the construction of diverse compound libraries.[2]
These application notes provide a comprehensive guide to the use of this compound in the synthesis of kinase inhibitors, including detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions and subsequent kinase inhibition assays.
Data Presentation
The following tables summarize representative data for the synthesis of a key intermediate and the biological activity of a conceptual kinase inhibitor derived from the 2-chloropyrimidin-5-yl scaffold.
Table 1: Representative Suzuki-Miyaura Cross-Coupling Reaction Yields
| Entry | Aryl Halide Partner | Product | Yield (%) |
| 1 | 4-Bromoanisole | 2-Chloro-5-(4-methoxyphenyl)pyrimidine | 85 |
| 2 | 3-Bromopyridine | 2-Chloro-5-(pyridin-3-yl)pyrimidine | 78 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 2-Chloro-5-(4-(trifluoromethyl)phenyl)pyrimidine | 82 |
| 4 | 4-Bromobenzonitrile | 4-(2-Chloropyrimidin-5-yl)benzonitrile | 88 |
Yields are representative and may vary based on specific reaction conditions and the nature of the coupling partner.
Table 2: Representative Kinase Inhibition Data for a Conceptual 5-Aryl-2-aminopyrimidine Inhibitor
| Kinase Target | IC50 (nM) |
| VEGFR-2 | 25 |
| CDK1 | 60 |
| SRC | 150 |
| EGFR | >1000 |
IC50 values are hypothetical and for illustrative purposes, based on the activities of similar 5-arylpyrimidine kinase inhibitors.[3]
Experimental Protocols
Protocol 1: Synthesis of 5-Aryl-2-chloropyrimidine via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial, add this compound (1.05 eq), the aryl halide (1.0 eq), Palladium(II) acetate (0.02 eq), and RuPhos (0.04 eq).
-
Add cesium carbonate (3.0 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water in a 4:1 ratio to the reaction mixture.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-chloropyrimidine.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 100 µM).
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (as a control).
-
Add 2 µL of the kinase solution (prepared in kinase assay buffer) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the kinase substrate and ATP (at a concentration close to the Km for the specific kinase).
-
Incubate the plate at 30 °C for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Caption: Experimental workflow from building block to kinase inhibitor evaluation.
Caption: Inhibition of a generic kinase signaling pathway.
Caption: Key structural elements influencing kinase inhibitor activity.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Heteroaryltrifluoroborates with Aryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium heteroaryltrifluoroborates with aryl chlorides. This transformation is a powerful tool for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceuticals and functional materials. The use of air- and moisture-stable potassium organotrifluoroborates offers significant advantages over traditional boronic acids, including enhanced stability and ease of handling.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1][2][3][4][5] While aryl bromides and iodides are common electrophiles, the use of more abundant and cost-effective aryl chlorides presents a significant advantage.[5][6] Potassium heteroaryltrifluoroborates have emerged as robust and versatile nucleophilic partners in these reactions.[1][6][7] They are solid, crystalline materials that are often easier to purify and handle than the corresponding boronic acids, which can be prone to dehydration and protodeboronation.[6][8]
This guide details optimized reaction conditions, presents key performance data, and provides step-by-step protocols for researchers looking to implement this valuable synthetic methodology.
Data Presentation: Optimized Reaction Conditions and Substrate Scope
The successful coupling of heteroaryltrifluoroborates with aryl chlorides is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following tables summarize effective conditions and showcase the scope of the reaction with various substrates.
Table 1: Optimized Conditions for the Coupling of Potassium 3-Pyridyltrifluoroborate with Various Aryl Chlorides [6]
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chlorotoluene | 3-(p-tolyl)pyridine | 85 |
| 2 | 4-Chloroanisole | 3-(4-methoxyphenyl)pyridine | 92 |
| 3 | 4-Chlorobenzonitrile | 4-(pyridin-3-yl)benzonitrile | 78 |
| 4 | 2-Chlorotoluene | 3-(o-tolyl)pyridine | 75 |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | 3-(4-(trifluoromethyl)phenyl)pyridine | 88 |
| 6 | 2-Chloropyridine | 2,3'-bipyridine | 70 |
| 7 | 3-Chloropyridine | 3,3'-bipyridine | 76 |
Reaction Conditions: 1.5 equiv. K₃PO₄, 2 mol% Pd(OAc)₂, 4 mol% SPhos, toluene/H₂O (5:1), 100 °C, 18 h.
Table 2: Coupling of Various Potassium Heteroaryltrifluoroborates with Chlorobenzene
| Entry | Heteroaryltrifluoroborate | Product | Yield (%) |
| 1 | Potassium 2-thienyltrifluoroborate | 2-phenylthiophene | 82 |
| 2 | Potassium 2-furyltrifluoroborate | 2-phenylfuran | 79 |
| 3 | Potassium 1-methyl-1H-indol-5-yltrifluoroborate | 1-methyl-5-phenyl-1H-indole | 85 |
| 4 | Potassium quinolin-8-yltrifluoroborate | 8-phenylquinoline | 72 |
| 5 | Potassium benzofuran-2-yltrifluoroborate | 2-phenylbenzofuran | 88 |
Reaction Conditions: Optimized conditions may vary depending on the specific heteroaryltrifluoroborate. Common conditions involve a palladium catalyst with a biarylphosphine ligand, a carbonate or phosphate base, and a toluene/water or dioxane/water solvent system at elevated temperatures.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of heteroaryltrifluoroborates with aryl chlorides. Optimization of specific parameters may be necessary for different substrates.
Protocol 1: General Procedure for the Coupling of Potassium 3-Pyridyltrifluoroborate with Aryl Chlorides[6]
Materials:
-
Potassium 3-pyridyltrifluoroborate
-
Aryl chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Seal the vessel with a septum and purge with an inert atmosphere (e.g., argon or nitrogen).
-
Add the aryl chloride (1.0 mmol, 1.0 equiv), potassium 3-pyridyltrifluoroborate (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Add toluene (5 mL) and deionized water (1 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 18 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Screening and Optimization of Reaction Conditions
For challenging substrates or for developing a new coupling reaction, a systematic optimization of reaction parameters is recommended. Parallel microscale experimentation can be a highly effective approach for this.[2][9][10][11]
Parameters to screen:
-
Palladium Source: Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), etc.
-
Solvent: Toluene/H₂O, Dioxane/H₂O, THF/H₂O, t-BuOH/H₂O.[8][9][12]
-
Temperature: 80-120 °C.
-
Stoichiometry: Varying the equivalents of the trifluoroborate and base.
Visualizations
General Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura coupling.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Simplified Catalytic Cycle
Caption: Simplified catalytic cycle for the coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 3. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient cross-coupling of secondary alkyltrifluoroborates with aryl chlorides--reaction discovery using parallel microscale experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura cross-coupling reactions of primary alkyltrifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
Application Notes and Protocols: Potassium (2-chloropyrimidin-5-yl)trifluoroborate in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for the identification of novel lead compounds. This approach utilizes small, low-molecular-weight molecules, or "fragments," to probe the binding sites of biological targets. Due to their low complexity, fragments can explore chemical space more effectively than larger, more complex molecules, often resulting in higher-quality lead compounds with better drug-like properties.
Potassium (2-chloropyrimidin-5-yl)trifluoroborate is a versatile fragment that incorporates several key features beneficial for FBDD. The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs, known for its ability to form hydrogen bonds and participate in other key interactions with protein targets. The chloro-substituent provides a readily accessible vector for synthetic elaboration, allowing for the systematic growth of the fragment into a more potent lead compound. The trifluoroborate group offers improved solubility and stability compared to the corresponding boronic acid, while still being capable of engaging in specific interactions with the target protein.
These application notes provide a comprehensive overview of the use of this compound in a hypothetical FBDD campaign targeting Mitogen-Activated Protein Kinase Kinase Kinase 7 (MAP3K7), also known as TAK1, a key signaling protein in the inflammatory response.
Hypothetical Application: Targeting the TAK1 Kinase
For the purpose of these application notes, we will consider a hypothetical FBDD campaign aimed at identifying inhibitors of the TAK1 kinase. The workflow will begin with the screening of a fragment library containing this compound, followed by hit validation and characterization.
Data Presentation: Hypothetical Screening and Hit Characterization
The following table summarizes hypothetical quantitative data for the interaction of this compound and a subsequently elaborated analog with the TAK1 kinase domain.
| Compound ID | Structure | Method | Kd (µM) | Ligand Efficiency (LE) |
| F-01 | This compound | SPR | 450 | 0.35 |
| F-01-A1 | 2-(4-aminophenoxy)-5-(trifluoroborato)pyrimidine potassium salt | SPR | 25 | 0.38 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Primary Screening: Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to detect and quantify biomolecular interactions in real-time. It is a valuable tool for primary fragment screening due to its high sensitivity and throughput.
Objective: To identify fragments from a library that bind to the immobilized TAK1 kinase domain.
Methodology:
-
Protein Immobilization:
-
Purified recombinant human TAK1 kinase domain is immobilized on a CM5 sensor chip via amine coupling.
-
The protein is diluted to a concentration of 50 µg/mL in 10 mM sodium acetate buffer (pH 4.5).
-
The sensor surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
The protein solution is injected over the activated surface until the desired immobilization level (typically ~10,000 RU) is reached.
-
The surface is then deactivated with an injection of 1 M ethanolamine-HCl (pH 8.5).
-
A reference flow cell is prepared in the same way but without protein immobilization to allow for background subtraction.
-
-
Fragment Screening:
-
A fragment library, including this compound, is prepared at a stock concentration of 100 mM in DMSO.
-
Fragments are diluted to a final screening concentration of 200 µM in running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20 surfactant, and 1% DMSO).
-
The fragment solutions are injected over the protein and reference flow cells at a flow rate of 30 µL/min for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.
-
The sensorgrams are recorded, and the binding responses are measured at equilibrium.
-
Fragments showing a significant binding response compared to the reference cell are considered primary hits.
-
Hit Validation and Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for validating fragment hits and characterizing their binding mode. Protein-observed 2D ¹H-¹⁵N HSQC experiments are particularly useful for confirming binding and identifying the binding site on the protein.
Objective: To confirm the binding of this compound to TAK1 and to map the binding site.
Methodology:
-
Protein Preparation:
-
Uniformly ¹⁵N-labeled TAK1 kinase domain is expressed in E. coli grown in minimal media containing ¹⁵NH₄Cl as the sole nitrogen source.
-
The protein is purified to >95% purity.
-
-
NMR Sample Preparation:
-
A solution of 100 µM ¹⁵N-labeled TAK1 is prepared in NMR buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 10% D₂O).
-
A stock solution of this compound is prepared in a matched deuterated buffer.
-
-
¹H-¹⁵N HSQC Titration:
-
A baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled TAK1 is recorded.
-
Aliquots of the fragment stock solution are titrated into the protein sample to achieve final concentrations ranging from 100 µM to 2 mM.
-
A ¹H-¹⁵N HSQC spectrum is acquired at each concentration point.
-
-
Data Analysis:
-
The spectra are overlaid, and chemical shift perturbations (CSPs) of the backbone amide resonances are monitored.
-
Significant and concentration-dependent CSPs for specific residues indicate a direct interaction between the fragment and those residues, allowing for the mapping of the binding site on the protein structure.
-
The dissociation constant (Kd) can be estimated by fitting the CSP data to a binding isotherm.
-
Structural Characterization: X-ray Crystallography
X-ray crystallography provides high-resolution structural information about the protein-fragment complex, revealing the precise binding mode and key interactions.
Objective: To determine the three-dimensional structure of the TAK1 kinase domain in complex with this compound.
Methodology:
-
Crystallization:
-
The apo-TAK1 kinase domain is crystallized using hanging drop vapor diffusion.
-
Protein at a concentration of 10 mg/mL is mixed with an equal volume of reservoir solution (e.g., 0.1 M MES pH 6.5, 1.6 M MgSO₄).
-
Crystals are grown at 20°C and typically appear within 2-5 days.
-
-
Fragment Soaking:
-
A solution of this compound is prepared at a concentration of 10-50 mM in a cryoprotectant solution compatible with the crystallization condition.
-
Apo-TAK1 crystals are transferred to this solution and soaked for a period ranging from a few hours to overnight.
-
-
Data Collection and Structure Determination:
-
The soaked crystals are flash-cooled in liquid nitrogen.
-
X-ray diffraction data is collected at a synchrotron source.
-
The data is processed, and the structure is solved by molecular replacement using the apo-TAK1 structure as a search model.
-
The fragment is manually fitted into the resulting electron density map, and the structure is refined.
-
Visualizations
FBDD Workflow for this compound
Caption: A typical Fragment-Based Drug Discovery workflow.
Hypothetical TAK1 Signaling Pathway
Caption: Simplified TAK1 signaling pathway and point of inhibition.
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Potassium (2-chloropyrimidin-5-yl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif prevalent in a vast array of pharmaceuticals and biologically active compounds.[1] Its derivatization is a cornerstone of modern medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the formation of C-C bonds, enabling the synthesis of complex aryl- and heteroaryl-substituted pyrimidines.[2]
This document provides detailed application notes and protocols for the microwave-assisted Suzuki-Miyaura coupling of Potassium (2-chloropyrimidin-5-yl)trifluoroborate with various aryl and heteroaryl halides. Potassium trifluoroborate salts offer significant advantages over their boronic acid counterparts, including enhanced stability to air and moisture, which simplifies handling and storage.[3] Microwave irradiation dramatically accelerates reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.[4][5]
The following protocols and data are designed to guide researchers in the efficient synthesis of 2-chloro-5-arylpyrimidines, which are valuable intermediates for further functionalization in the development of novel therapeutic agents.
Data Presentation: Optimization of Reaction Conditions
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following tables summarize typical conditions and yields for the Suzuki coupling of related heteroaryl trifluoroborates and chloropyrimidines, providing a strong basis for optimizing the reaction of the target substrate.
Table 1: Catalyst and Ligand Screening for the Coupling of Heteroaryl Trifluoroborates [3]
| Catalyst (mol%) | Ligand (mol%) | Typical Substrates | Observed Yields |
| Pd(OAc)₂ (1-3) | RuPhos (2-6) | Heteroaryltrifluoroborates with aryl/heteroaryl halides | Good to Excellent |
| PdCl₂(dppf)·CH₂Cl₂ (0.5-2) | - | Deactivated heteroaryltrifluoroborates with aryl bromides/chlorides | Good to Excellent |
| Pd(PPh₃)₄ (2-5) | - | Aryl- and heteroaryltrifluoroborates with alkenyl bromides | High |
| XPhos-Pd-G2 (5) | - | Aryltrifluoroborates with chlorouracil (microwave) | Good to Excellent[6] |
Table 2: Base and Solvent Optimization for Microwave-Assisted Suzuki Coupling of Chloropyrimidines [5]
| Base (equiv.) | Solvent System | Temperature (°C) | Reaction Time (min) | Typical Yields |
| K₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | 100-120 | 15-30 | Good to High |
| Cs₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 15 | Excellent |
| K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 20 | Good |
| Na₂CO₃ (2) | Ethanol | 85 | 60 | Good to High[3] |
Experimental Protocols
This section provides a detailed protocol for the microwave-assisted Suzuki-Miyaura coupling of this compound with a generic aryl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (e.g., aryl bromide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ or a suitable precatalyst) (1-3 mol%)
-
Phosphine ligand (e.g., RuPhos or SPhos) (2-6 mol%)
-
Base (e.g., Cs₂CO₃ or K₂CO₃) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Microwave reactor vials (10 mL) with stir bars
-
Standard laboratory glassware for workup and purification
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (e.g., 0.5 mmol, 1.0 equiv), the aryl halide (0.6 mmol, 1.2 equiv), and the base (1.5 mmol, 3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst and ligand (if not using a precatalyst) and add them to the reaction vial. If using a precatalyst like XPhos-Pd-G2, it can be added directly.
-
Inert Atmosphere: Seal the microwave vial with a cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-Dioxane and 1 mL of water) to the vial via syringe.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture with stirring at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes). The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-chloro-5-arylpyrimidine.
Mandatory Visualizations
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Reactions of Potassium (2-chloropyrimidin-5-yl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the functional group tolerance and reaction protocols for Suzuki-Miyaura cross-coupling reactions involving Potassium (2-chloropyrimidin-5-yl)trifluoroborate. This versatile reagent serves as a key building block for the synthesis of substituted pyrimidines, a prevalent scaffold in medicinal chemistry.
Introduction
This compound is a stable, easy-to-handle organoboron reagent that participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3] Its trifluoroborate moiety offers enhanced stability compared to the corresponding boronic acid, making it less prone to protodeboronation and allowing for the use of near-stoichiometric amounts in reactions.[1] This reagent is particularly valuable for the synthesis of 5-aryl-2-chloropyrimidines, which are important intermediates in the development of kinase inhibitors and other therapeutic agents.
Functional Group Tolerance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is renowned for its broad functional group tolerance, and reactions involving potassium heteroaryltrifluoroborates are no exception.[1][4] A wide array of functional groups on the coupling partner (typically an aryl or heteroaryl halide) are well-tolerated under typical reaction conditions. This compatibility is crucial in multi-step syntheses, as it often obviates the need for protection and deprotection steps.
Compatible Functional Groups:
-
Electron-donating groups: Alkoxy (e.g., -OCH₃), alkyl, and amino groups on the coupling partner generally react well, often leading to high yields of the desired product.[1][4]
-
Electron-withdrawing groups: Functional groups such as nitro (-NO₂), cyano (-CN), ester (-COOR), ketone (-COR), and aldehyde (-CHO) are well-tolerated.[4][5] The compatibility with nitro groups is particularly noteworthy, as this group can be sensitive to reduction under other catalytic conditions.
-
Halogens: Other halide substituents (e.g., -F, -Br, -I) on the coupling partner can be tolerated, allowing for subsequent cross-coupling reactions at different positions.
-
Sterically hindered groups: Aryl halides with ortho-substituents can successfully couple, although reaction rates may be slower, and higher catalyst loadings or longer reaction times might be necessary.[4]
-
Heterocycles: A variety of heterocyclic halides, such as pyridines, thiophenes, and furans, are suitable coupling partners.[1]
Potentially Incompatible Functional Groups:
While the tolerance is broad, certain functional groups may interfere with the catalytic cycle or lead to side reactions under specific conditions. These often include acidic protons that can react with the base or functional groups that can coordinate strongly to the palladium catalyst. Careful optimization of reaction conditions is recommended when dealing with substrates containing:
-
Free phenols (-OH)
-
Anilines (-NH₂)
-
Thiols (-SH)
Data Presentation: Expected Functional Group Tolerance
The following table summarizes the expected compatibility and relative yields for the Suzuki-Miyaura coupling of this compound with a range of functionalized aryl bromides. The yields are categorized as High (>80%), Moderate (50-80%), and Low (<50%) based on general observations for this class of reactions. Disclaimer: These are representative examples, and actual yields may vary depending on the specific substrate and reaction conditions.
| Aryl Bromide Coupling Partner | Functional Group | Expected Yield |
| 4-Bromoanisole | Methoxy (-OCH₃) | High |
| 4-Bromotoluene | Methyl (-CH₃) | High |
| 4-Bromobenzonitrile | Cyano (-CN) | High |
| Methyl 4-bromobenzoate | Ester (-COOCH₃) | High |
| 4-Bromoacetophenone | Ketone (-COCH₃) | High |
| 4-Bromobenzaldehyde | Aldehyde (-CHO) | Moderate to High |
| 1-Bromo-4-nitrobenzene | Nitro (-NO₂) | Moderate to High |
| 1-Bromo-2,6-dimethylbenzene | Steric Hindrance | Moderate |
| 4-Bromophenol | Phenol (-OH) | Low to Moderate |
| 4-Bromoaniline | Aniline (-NH₂) | Low to Moderate |
| 3-Bromopyridine | Heterocycle | High |
| 2-Bromothiophene | Heterocycle | High |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound (1.05 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
Phosphine ligand (e.g., RuPhos, SPhos, or XPhos) (4-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or ethanol)
Procedure:
-
To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, the phosphine ligand, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water in a 4:1 to 10:1 ratio.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction can also be performed using microwave irradiation, which can significantly reduce reaction times.
-
Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 5-aryl-2-chloropyrimidine.
Visualizations
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Potassium (2-chloropyrimidin-5-yl)trifluoroborate
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions with Potassium (2-chloropyrimidin-5-yl)trifluoroborate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is giving a low yield. What are the most common causes?
A1: Low yields in Suzuki couplings with 2-chloropyrimidine derivatives are often due to a few key factors:
-
Inefficient Oxidative Addition: The carbon-chlorine (C-Cl) bond on the electron-deficient pyrimidine ring can be challenging to break, making the initial oxidative addition of the palladium catalyst the rate-limiting step.
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation.
-
Incomplete Hydrolysis of the Trifluoroborate: Potassium organotrifluoroborates are stable precursors and require hydrolysis to the corresponding boronic acid in situ to participate in the catalytic cycle. Inefficient hydrolysis can lead to low conversion.
-
Protodeboronation: Once formed, the boronic acid can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of excess base and water.
-
Homocoupling: Self-coupling of the boronic acid can occur, leading to undesired byproducts.
Q2: How do I choose the right palladium catalyst and ligand for this reaction?
A2: For challenging substrates like 2-chloropyrimidines, the choice of catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be insufficient. It is highly recommended to use more active catalytic systems composed of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand. These ligands stabilize the palladium catalyst and facilitate the difficult oxidative addition step. Commonly successful ligands for similar systems include:
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are often excellent choices for coupling aryl chlorides.
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr can also be very effective.
Q3: What is the role of the base, and which one should I use?
A3: The base plays a dual role in Suzuki couplings with organotrifluoroborates:
-
It facilitates the hydrolysis of the trifluoroborate salt to the active boronic acid.
-
It participates in the transmetalation step by forming a more nucleophilic boronate species.
For couplings involving less reactive aryl chlorides, stronger bases are often required. Good starting points for optimization include:
-
Potassium Phosphate (K₃PO₄)
-
Cesium Carbonate (Cs₂CO₃)
Weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) may also be effective, and a screening of bases is recommended for optimal results.
Q4: Can I use this compound to avoid protodeboronation?
A4: Yes, one of the primary advantages of using potassium organotrifluoroborate salts is their increased stability compared to boronic acids. They are less prone to protodeboronation, which can be a significant side reaction with boronic acids, especially under prolonged heating in the presence of a base. The trifluoroborate acts as a protecting group, slowly releasing the boronic acid into the reaction mixture.
Troubleshooting Guides
Problem: Low to No Product Formation
This is a common issue when working with less reactive coupling partners. Below is a systematic guide to troubleshoot this problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no product yield.
Problem: Significant Formation of Side Products (e.g., Homocoupling, Protodeboronation)
The presence of side products indicates that while the catalyst may be active, undesired reaction pathways are competing with the desired cross-coupling.
Logical Relationship for Minimizing Side Products
Caption: Relationship between side products and their potential causes and solutions.
Data Presentation: Optimizing Reaction Conditions
Table 1: Effect of Solvent on Suzuki Coupling Yield of a Dichloropyrimidine [1]
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | THF | 60 | 38 |
| 2 | DMF | 100 | 31 |
| 3 | 1,4-Dioxane | 100 | 71 |
| 4 | Isopropanol | 80 | 52 |
Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), Pd(PPh₃)₄ (5 mol%), 24 h.[1]
Table 2: Screening of Palladium Catalysts [1]
| Entry | Catalyst (Ligand) | Yield (%) |
| 1 | Pd₂(dba)₃ | < 5 |
| 2 | Pd₂(dba)₃ · CHCl₃ | 35 |
| 3 | PdCl₂(PPh₃)₂ | 36 |
| 4 | Pd(PPh₃)₄ | 71 |
Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), 1,4-dioxane, 100 °C, 24 h.[1]
Table 3: Optimization of Temperature and Time under Microwave Conditions [1]
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 100 | 5 | 72 |
| 2 | 100 | 10 | 79 |
| 3 | 100 | 15 | 81 |
| 4 | 120 | 10 | 75 |
| 5 | 140 | 10 | 68 |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (3 mol%), 1,4-dioxane/H₂O (2:1).[1]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for your specific aryl halide coupling partner.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed or no further conversion is observed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the desired product.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the reaction.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
preventing protodeboronation of pyrimidinyltrifluoroborates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of pyrimidinyltrifluoroborates during their experiments.
Troubleshooting Guide
Issue 1: Low or No Yield of Desired Cross-Coupling Product with a Pyrimidinyltrifluoroborate
Symptom: The primary analytical result (e.g., LC-MS, GC-MS, NMR) shows a low conversion of the starting materials and a significant presence of the protodeboronated pyrimidine side product.
Possible Causes & Solutions:
| Cause | Recommended Action | Experimental Protocol |
| Harsh Reaction Conditions | Protodeboronation is often accelerated by high temperatures and strongly basic conditions.[1][2] | Protocol 1: General Suzuki-Miyaura Coupling to Minimize Protodeboronation |
| - Lower the reaction temperature: If your catalyst is sufficiently active, attempt the reaction at a lower temperature (e.g., 60-80 °C).[2] | ||
| - Use a milder base: Strong bases like NaOH or KOH can promote protodeboronation.[2] Switch to milder inorganic bases such as K₃PO₄, K₂CO₃, Cs₂CO₃, or KF.[1][2] | ||
| Suboptimal Catalyst System | An inefficient catalyst can lead to a slower desired reaction, allowing more time for the competing protodeboronation to occur.[2] | Protocol 1: General Suzuki-Miyaura Coupling to Minimize Protodeboronation |
| - Use a highly active catalyst/ligand system: Employing a more efficient catalyst can accelerate the cross-coupling, outcompeting the protodeboronation side reaction.[1][2] Consider palladium catalysts with electron-rich phosphine ligands. | ||
| Presence of Excess Water | While some water can be beneficial in Suzuki-Miyaura couplings, an excess can act as a proton source, facilitating protodeboronation.[2][3] | Protocol 2: Preparation of Anhydrous Reagents and Solvents |
| - Use anhydrous solvents and reagents: Ensure that all solvents and solid reagents are thoroughly dried before use.[2] Careful optimization of the water content is crucial. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with pyrimidinyltrifluoroborates?
A1: Protodeboronation is a common side reaction in which the carbon-boron bond of an organoboron compound is cleaved and replaced with a carbon-hydrogen bond.[4] For pyrimidinyltrifluoroborates, this results in the formation of an unsubstituted pyrimidine, consuming the starting material and reducing the yield of the desired coupled product. This issue is particularly prevalent with electron-deficient heteroaromatic systems like pyrimidines, especially under the basic and often heated conditions of cross-coupling reactions.[2]
Q2: How can I detect and quantify protodeboronation in my reaction?
A2: You can monitor the extent of protodeboronation using analytical techniques such as:
-
¹H NMR Spectroscopy: This is a direct method to observe the formation of the protodeboronated pyrimidine. By integrating the signals of the pyrimidine ring protons in both the starting material and the protodeboronated product, you can determine their relative amounts. Using an internal standard can help in quantifying the decomposition.[1]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is highly sensitive and can be used to track the consumption of the starting pyrimidinyltrifluoroborate and the formation of the protodeboronated product over time.
Q3: Are there more stable alternatives to pyrimidinyltrifluoroborates for challenging cross-coupling reactions?
A3: Yes. If protodeboronation remains a significant issue, consider using more stable pyrimidine-boron reagents. These are often referred to as "slow-release" precursors, which maintain a low concentration of the active boronic acid in the reaction mixture, thereby minimizing side reactions.[5][6] Effective alternatives include:
-
Pinacol esters: These are generally more stable than the corresponding boronic acids.[2]
-
MIDA (N-methyliminodiacetic acid) boronates: These are known for their high stability and slow, controlled release of the boronic acid under reaction conditions.[2][5]
Q4: Can the choice of solvent influence the rate of protodeboronation?
A4: Yes, the solvent system can play a role. Protic solvents, especially in the presence of a base, can be a source of protons. While Suzuki-Miyaura reactions often use a mixture of an organic solvent and water, minimizing the amount of water or using a polar aprotic solvent might help reduce protodeboronation.[2] However, complete exclusion of water can sometimes slow down the desired cross-coupling reaction, so optimization is key.
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling of a Pyrimidinyltrifluoroborate to Minimize Protodeboronation
This protocol provides a starting point and should be optimized for specific substrates.
Materials:
-
Halogenated pyrimidine (1.0 equiv.)
-
Aryl or heteroaryl halide/triflate (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Mild base (e.g., K₃PO₄, 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the pyrimidinyltrifluoroborate, the coupling partner, and the mild base.
-
Seal the vessel and create an inert atmosphere by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.[2]
-
Under a positive flow of the inert gas, add the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Preparation of Anhydrous Reagents and Solvents
Solid Reagents (Bases, Catalysts):
-
Dry solid reagents in a vacuum oven at an appropriate temperature for several hours before use.
-
Store dried reagents in a desiccator over a drying agent (e.g., P₂O₅ or Drierite®).
Solvents:
-
Use commercially available anhydrous solvents.
-
Alternatively, solvents can be dried using standard laboratory procedures (e.g., distillation from a suitable drying agent) and stored over molecular sieves under an inert atmosphere.
Visualizations
Troubleshooting Workflow for Protodeboronation
The following diagram illustrates a logical workflow for troubleshooting low yields in Suzuki-Miyaura couplings involving pyrimidinyltrifluoroborates, where protodeboronation is a suspected issue.
Caption: Troubleshooting workflow for addressing protodeboronation.
Conceptual Pathway of Protodeboronation vs. Suzuki-Miyaura Coupling
This diagram illustrates the competing reaction pathways for a pyrimidinyltrifluoroborate under typical cross-coupling conditions.
Caption: Competing reaction pathways for pyrimidinyltrifluoroborates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Potassium (2-chloropyrimidin-5-yl)trifluoroborate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of potassium (2-chloropyrimidin-5-yl)trifluoroborate.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling reaction, offering systematic approaches to identify and resolve them.
Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I address them?
A1: Low or no conversion in the coupling of this compound is a common issue, often related to the challenging nature of coupling an electron-deficient heteroaryl chloride. Here are the primary factors to investigate:
-
Catalyst and Ligand Inactivity: The choice of the palladium catalyst and ligand is critical for activating the inert C-Cl bond of the 2-chloropyrimidine.
-
Recommendation: A screening of catalysts and ligands is highly recommended. For challenging substrates like this, systems based on bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) are often more effective than traditional catalysts like Pd(PPh₃)₄.[1][2]
-
-
Suboptimal Base: The base plays a crucial role in the transmetalation step. An inappropriate or weak base can stall the catalytic cycle.
-
Recommendation: Screen a variety of bases. While potassium carbonate (K₂CO₃) is common, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can significantly improve yields, especially with less reactive coupling partners.[3]
-
-
Inadequate Temperature: The oxidative addition to the C-Cl bond is often the rate-limiting step and typically requires thermal energy.
-
Recommendation: Increase the reaction temperature. Solvents with higher boiling points like 1,4-dioxane or toluene are suitable for this. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.
-
-
Oxygen Contamination: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen, which can lead to catalyst deactivation and the formation of unwanted side products.
-
Recommendation: Ensure a strictly inert atmosphere. This can be achieved by thoroughly degassing the solvent and performing the reaction under a positive pressure of an inert gas like argon or nitrogen.
-
Q2: I am observing significant protodeboronation of my trifluoroborate starting material. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the trifluoroborate group with a hydrogen atom, is a common side reaction in Suzuki-Miyaura couplings. While potassium trifluoroborates are generally more stable than their corresponding boronic acids, this issue can still arise.[4]
-
Use of Anhydrous Solvents: While many Suzuki protocols use aqueous solvent mixtures, excess water can promote protodeboronation, especially at elevated temperatures.
-
Recommendation: If protodeboronation is significant, try using anhydrous solvents. Ensure all glassware is oven-dried and solvents are appropriately distilled or dried before use.
-
-
Choice of Base: The basicity and nucleophilicity of the base can influence the rate of protodeboronation.
-
Recommendation: If using a strong, aqueous base, consider switching to a non-nucleophilic base or using spray-dried potassium fluoride (KF).
-
-
Reaction Temperature and Time: Prolonged exposure to high temperatures can exacerbate protodeboronation.
-
Recommendation: Monitor the reaction closely and stop it as soon as the starting material is consumed. If possible, lower the reaction temperature and accept a longer reaction time.
-
Q3: My reaction is producing a complex mixture of byproducts, including homocoupling of the coupling partner. What is causing this and how can I improve the selectivity?
A3: The formation of byproducts such as homocoupled arenes (from the boronic acid partner) indicates issues with the catalytic cycle, often related to the relative rates of the desired cross-coupling versus undesired pathways.
-
Inefficient Oxidative Addition: If the oxidative addition of the 2-chloropyrimidine to the palladium center is slow, it can allow for competing side reactions.
-
Recommendation: Employ a more active catalyst system. As mentioned, bulky, electron-rich ligands can accelerate oxidative addition to aryl chlorides.[5]
-
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.
-
Recommendation: Rigorous degassing of the reaction mixture is crucial. The freeze-pump-thaw method is highly effective for removing dissolved oxygen.
-
-
Pd(II) Pre-catalyst Reduction: If using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species might be inefficient, leading to side reactions.
-
Recommendation: Consider using a pre-formed Pd(0) catalyst or a modern pre-catalyst system that is designed for efficient activation.
-
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki-Miyaura coupling of this compound challenging?
A1: The coupling of this substrate presents two main challenges. First, the pyrimidine ring is electron-deficient, which can affect the transmetalation step. Second, the carbon-chlorine bond is significantly less reactive towards oxidative addition compared to carbon-bromine or carbon-iodine bonds.[5] This requires a highly active catalyst system to achieve good yields.
Q2: What are the advantages of using a potassium trifluoroborate salt over a boronic acid?
A2: Potassium organotrifluoroborates are crystalline, free-flowing solids that are generally stable to air and moisture, making them easier to handle and store than many boronic acids.[4] They are also less prone to protodeboronation, a common side reaction with boronic acids, which often allows for the use of near-stoichiometric amounts of the boron reagent.
Q3: What is a good starting point for optimizing the reaction conditions?
A3: A good starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid would be:
-
Catalyst: Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) or a pre-catalyst like SPhos Pd G2 (2 mol%).
-
Base: K₃PO₄ (2-3 equivalents).
-
Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 10:1 v/v).
-
Temperature: 100-110 °C.
-
Atmosphere: Inert (Argon or Nitrogen).
From here, you can systematically screen other ligands, bases, and solvents to further optimize the yield.
Q4: Can I use microwave heating for this reaction?
A4: Yes, microwave-assisted heating can be highly effective for this type of coupling. It can significantly reduce reaction times and often leads to improved yields, particularly for challenging substrates.
Data Presentation: Catalyst and Ligand Optimization
The following tables present illustrative data for the coupling of this compound with 4-methoxyphenylboronic acid, based on typical outcomes for similar systems.
Table 1: Screening of Palladium Catalysts and Ligands
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 24 | <10 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 24 | 25 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (10:1) | 110 | 12 | 85 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (10:1) | 110 | 12 | 92 |
| 5 | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (10:1) | 110 | 12 | 88 |
| 6 | PEPPSI-IPr (3) | - | K₂CO₃ (2) | Dioxane | 100 | 18 | 75 |
Reaction conditions: this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), base, and catalyst in the specified solvent.
Table 2: Screening of Bases and Solvents
| Entry | Catalyst System | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃/XPhos | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 110 | 18 | 65 |
| 2 | Pd₂(dba)₃/XPhos | Cs₂CO₃ (2) | Dioxane/H₂O (10:1) | 110 | 12 | 90 |
| 3 | Pd₂(dba)₃/XPhos | K₃PO₄ (2) | Dioxane/H₂O (10:1) | 110 | 12 | 92 |
| 4 | Pd₂(dba)₃/XPhos | K₃PO₄ (2) | Toluene/H₂O (10:1) | 110 | 12 | 89 |
| 5 | Pd₂(dba)₃/XPhos | K₃PO₄ (2) | 2-MeTHF/H₂O (10:1) | 100 | 16 | 82 |
Reaction conditions: this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), base, and catalyst (2 mol% Pd₂(dba)₃, 4 mol% XPhos) in the specified solvent.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium source (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 10:1 v/v) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously for the required time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
References
Technical Support Center: Troubleshooting Suzuki Coupling of Heteroaryl Chlorides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of heteroaryl chlorides. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reactions.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: My Suzuki coupling reaction with a heteroaryl chloride is showing low to no conversion. What are the likely causes and how can I fix it?
Answer: Low reactivity of heteroaryl chlorides is a common challenge due to the strength of the C-Cl bond, making the oxidative addition step of the catalytic cycle difficult. Several factors could be contributing to the poor outcome.
Potential Causes & Solutions:
-
Insufficiently Active Catalyst System: The combination of your palladium source and ligand may not be effective for activating the C-Cl bond.
-
Solution: Switch to a more active catalyst system. Bulky, electron-rich phosphine ligands are often necessary. Consider using ligands such as XPhos, SPhos, or DavePhos.[1] N-heterocyclic carbene (NHC) ligands can also be very effective. Air-stable palladium precatalysts incorporating these ligands are commercially available and can improve reproducibility.[2][3]
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and interdependent.
-
Solution: Screen different combinations of bases and solvents. Potassium phosphate (K₃PO₄) is often a good starting point for challenging couplings.[4] Other bases to consider include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[5] For solvents, anhydrous toluene or dioxane are common choices, but aqueous solvent mixtures (e.g., n-butanol/water, dioxane/water) can be highly effective, especially for heterocyclic substrates.[6][7]
-
-
Low Reaction Temperature: The activation of the C-Cl bond often requires elevated temperatures.
-
Solution: Increase the reaction temperature. Reactions involving heteroaryl chlorides may require temperatures of 100-120 °C to proceed efficiently.[4]
-
-
Catalyst Deactivation: The heteroatoms (e.g., nitrogen in pyridine) within your substrate can coordinate to the palladium center, leading to catalyst deactivation.[8][9]
-
Solution: Employing bulky ligands can often mitigate this issue by sterically shielding the palladium center.[1]
-
Question 2: I am observing significant amounts of a byproduct that appears to be the protonated version of my boronic acid starting material. What is happening and how can I prevent it?
Answer: You are likely observing protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom. This is particularly prevalent with heteroaryl boronic acids, especially in the presence of aqueous bases.[9]
Solutions:
-
Use Anhydrous Conditions: If possible, switch to strictly anhydrous conditions to minimize the source of protons.
-
Modify the Boron Reagent: Boronic acid pinacol esters or potassium trifluoroborate salts are generally more stable and less prone to protodeboronation.[9][10]
-
Choice of Base: A weaker base might reduce the rate of protodeboronation.
Question 3: My reaction is producing a complex mixture of byproducts, including what appears to be homocoupling of my boronic acid. What causes this and what can be done?
Answer: Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) can occur, particularly if the reductive elimination of the desired product is slow or if oxygen is present.
Solutions:
-
Ensure Anaerobic Conditions: Thoroughly degas your reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Oxygen can promote homocoupling.
-
Optimize Catalyst System: A more efficient catalyst system that promotes faster cross-coupling can outcompete the homocoupling pathway.
-
Adjust Stoichiometry: Using a slight excess of the heteroaryl chloride (e.g., 1.1 equivalents) may favor the desired cross-coupling reaction.
Data Summary Tables
The following tables summarize key reaction parameters from the literature for the Suzuki coupling of heteroaryl chlorides.
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Heteroaryl Chlorides
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Pd₂(dba)₃ / Monophosphine Ligand | K₃PO₄ | n-Butanol | 100-120 | 75-95 | [4] |
| Pd(OAc)₂ / DtBPF | K₂CO₃ | Toluene | 100 | 81-94 | [2] |
| PdCl₂{PᵗBu₂(p-NMe₂-Ph)}₂ | K₂CO₃ | Toluene | 100 | 89-99 | [2] |
| Pd / ˢSphos | K₂CO₃ | Water/Acetonitrile (4:1) | 37 | Good to Excellent | [6] |
| Pd/C (ligandless) | K₂CO₃ | DMF/Water | 80 | Good to Excellent | [11] |
Table 2: Effect of Base and Solvent on Reaction Success
| Base | Solvent | Outcome | Reference |
| K₃PO₄ | n-Butanol | Highly efficient for various heteroaryl chlorides. | [4] |
| K₂CO₃ | Toluene (anhydrous) | Effective with electron-rich phosphine ligands. | [2] |
| CsF | 1,4-Dioxane | A suitable alternative combination. | [2] |
| K₂CO₃ | DMF/H₂O (1:1) | Found to be optimal for PEPPSI complexes. | [5] |
| Na₂CO₃ | DMF/H₂O (1:1) | Superior to organic bases in aqueous media. | [12] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Heteroaryl Chloride
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the heteroaryl chloride (1.0 mmol), the boronic acid or its equivalent (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of n-butanol) via syringe.
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting Suzuki coupling reactions.
Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Suzuki-Miyaura Coupling of Potassium (2-chloropyrimidin-5-yl)trifluoroborate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of Potassium (2-chloropyrimidin-5-yl)trifluoroborate.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base and solvent so critical for the coupling of this compound?
A1: The base and solvent system is crucial for several reasons. The base is required to activate the trifluoroborate salt, facilitating the transmetalation step in the catalytic cycle. For challenging substrates like electron-deficient 2-chloropyrimidines, a suitable base is necessary to achieve a reasonable reaction rate. The solvent must be capable of dissolving the organic substrates, the inorganic base, and the palladium catalyst complex to ensure an efficient reaction. The polarity of the solvent can also influence the stability and activity of the catalyst.
Q2: I am observing low to no conversion of my starting material. What are the likely causes?
A2: Low or no conversion can be attributed to several factors:
-
Inefficient Catalyst System: The combination of palladium precursor and ligand may not be active enough for the coupling of a relatively unreactive aryl chloride.
-
Suboptimal Base: The base may not be strong enough or sufficiently soluble in the reaction medium to promote the necessary activation of the trifluoroborate.
-
Inappropriate Solvent: The chosen solvent may not adequately solubilize all reaction components, or it may not be suitable for the chosen temperature.
-
Catalyst Deactivation: The presence of oxygen or other impurities can deactivate the palladium catalyst. The nitrogen atoms in the pyrimidine ring can also coordinate to the palladium center and inhibit its catalytic activity.
Q3: What are common side reactions, and how can they be minimized?
A3: Common side reactions include:
-
Protodeboronation: This is the cleavage of the C-B bond of the trifluoroborate, leading to the formation of 2-chloropyrimidine. This can be minimized by using anhydrous solvents, although some water is often necessary to dissolve the base. Using trifluoroborate salts instead of boronic acids already reduces the likelihood of this side reaction.[1]
-
Homocoupling: The self-coupling of the trifluoroborate or the aryl boronic acid coupling partner can occur, especially in the presence of oxygen. Thoroughly degassing the reaction mixture and using an inert atmosphere can mitigate this.[1]
-
Hydrolysis of the Trifluoroborate: While more stable than boronic acids, potassium organotrifluoroborates can slowly hydrolyze. It is best to use them as fresh as possible.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency / Low Yield
| Potential Cause | Troubleshooting Step |
| Inadequate Base Strength/Solubility | Screen stronger bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize surface area.[1] |
| Suboptimal Solvent System | Try a different solvent or a mixed solvent system. Toluene/H₂O and Dioxane/H₂O are common and effective combinations.[2] Anhydrous conditions with a soluble base can also be effective for challenging couplings. |
| Inefficient Catalyst/Ligand Combination | For electron-deficient heteroaryl chlorides, consider using bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[1][2] |
| Reaction Temperature Too Low | Gradually increase the reaction temperature in increments of 10 °C. Typical temperatures for these couplings range from 80-110 °C.[1] |
Issue 2: Significant Side Product Formation
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Ensure all solvents are thoroughly degassed prior to use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[1] |
| Catalyst System Promoting Homocoupling | Experiment with different palladium precursors and ligands. Sometimes a change in the ligand can suppress homocoupling. |
| Protodeboronation | If using aqueous conditions, minimize the amount of water. Alternatively, switch to a completely anhydrous solvent system if compatible with the chosen base. |
Data Presentation: Effect of Base and Solvent on Coupling Efficiency
While specific data for this compound is limited, the following table summarizes the general effectiveness of various base and solvent combinations for the Suzuki-Miyaura coupling of similar challenging heteroaryl chlorides. This information can serve as a strong starting point for reaction optimization.
| Base | Typical Solvent(s) | Relative Effectiveness | Notes |
| K₃PO₄ | Toluene, Dioxane | Often Very High | Frequently a top choice for difficult couplings involving heteroaryl chlorides.[1] |
| Cs₂CO₃ | Toluene, Dioxane, THF/H₂O | Very High | A strong and effective base, though more expensive. Can be beneficial in particularly stubborn reactions. |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | High | A common and cost-effective choice that is often successful.[3] |
| Na₂CO₃ | Dioxane/H₂O, EtOH/H₂O | Moderate to High | Another widely used and effective base. |
| KF | THF | Moderate | Can be effective, particularly under anhydrous conditions.[4] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the corresponding boronic acid, and the base.
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The typical concentration is 0.1-0.5 M.
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
References
minimizing homocoupling of organotrifluoroborates in palladium catalysis
Topic: Minimizing Homocoupling of Organotrifluoroborates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of homocoupling byproducts in palladium-catalyzed cross-coupling reactions involving organotrifluoroborates.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of organotrifluoroborate chemistry, and why is it a problem?
A1: Homocoupling is a significant side reaction where two molecules of the organotrifluoroborate reagent (R-BF₃K) couple to form a symmetrical dimer (R-R), instead of coupling with the intended aryl or alkyl halide (Ar-X). This reduces the yield of the desired cross-coupled product (R-Ar) and complicates the purification process. Organotrifluoroborates are generally more resistant to homocoupling than their boronic acid counterparts because they act as a "slow-release" source of the active boronic acid, preventing high concentrations that favor this side reaction.[1][2][3]
Q2: My reaction is producing a significant amount of the R-R homocoupled product. What is the most likely cause?
A2: The most common cause of excessive homocoupling is the presence of oxygen in the reaction mixture.[4] Oxygen can facilitate the oxidative homocoupling of the organoboron species, mediated by the palladium catalyst. It is crucial to ensure that all solvents are rigorously degassed and that the reaction is maintained under a strict inert atmosphere (e.g., nitrogen or argon) from start to finish.[4]
Q3: How does my choice of ligand affect the formation of homocoupling byproducts?
A3: The ligand plays a critical role. Sterically bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[5][6] These ligands promote the desired reductive elimination step of the catalytic cycle, which forms the cross-coupled product, making it faster than the competing pathways that lead to homocoupling.[5] Using a low catalyst loading can also be essential for discouraging homocoupling.[7]
Q4: Can the base I use contribute to increased homocoupling?
A4: Yes, the base is crucial for the in situ hydrolysis of the stable organotrifluoroborate to the active boronic acid, but its choice and the reaction conditions can be sensitive.[3][8] Using a heterogeneous base like cesium carbonate (Cs₂CO₃) in a THF/water solvent system can lead to phase-splitting, which impacts the local pH and the rate of boronic acid release.[1][2][3] An inappropriately fast release can lead to an accumulation of the boronic acid, increasing the likelihood of side reactions like homocoupling.[1]
Q5: Does the reaction solvent impact the extent of homocoupling?
A5: Absolutely. Solvents can influence catalyst stability, reagent solubility, and the rate of key reaction steps.[9] Biphasic solvent systems, such as THF/water or Dioxane/water, are commonly used and are often effective.[9][10][11] However, it is critical to use high-purity, rigorously degassed solvents, as contaminants can poison the palladium catalyst and interfere with the reaction.[9]
Q6: I'm still observing homocoupling despite using an inert atmosphere. What other experimental parameters should I investigate?
A6: Beyond oxygen exclusion, several other factors can have a profound impact:
-
Reaction Vessel: The material and shape of the reaction vessel can influence the hydrolysis rate of the organotrifluoroborate. Glass surfaces can act as a fluorophile, accelerating the release of the boronic acid, which might be undesirable.[2][8]
-
Stirring Rate: In reactions with heterogeneous bases or biphasic solvent systems, the stirring rate affects mass transfer and can alter the reaction profile.[1][2]
-
Temperature: Higher temperatures can sometimes favor side reactions. Optimization may be required to find a balance between a reasonable reaction rate and minimal byproduct formation.
-
Reducing Agents: In some cases, the addition of a mild reducing agent, such as potassium formate, can suppress homocoupling by minimizing the concentration of free Pd(II) species that may promote it.[4]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with homocoupling.
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting homocoupling.
Quantitative Data on Reaction Parameters
Optimizing reaction conditions is key to minimizing side reactions. The following tables summarize the impact of different components on the cross-coupling of organotrifluoroborates.
Table 1: Effect of Palladium Catalyst and Ligand on Aminomethylation
Reaction: Cross-coupling of Potassium N-(Trifluoroboratomethyl)piperidine with 4-bromobenzonitrile.[11]
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Yield of Product (%) |
| 1 | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (3) | THF/H₂O | 83 |
| 2 | Pd(OAc)₂ (0.6) | XPhos (1.2) | Cs₂CO₃ (3) | THF/H₂O | 78 (with aryl chloride)[7] |
| 3 | PdCl₂(dppf) | - | Cs₂CO₃ (3) | THF/H₂O | Low Reactivity |
Note: Lowering catalyst loading was found to be essential to discourage homocoupling with aryl chlorides.[7]
Table 2: Comparison of Boron Reagents in Heteroaryl Coupling
Reaction: Synthesis of a protein kinase inhibitor precursor.[5]
| Boron Reagent | Yield of Cross-Coupled Product (%) | Notes |
| Indole Boronic Acid | 37 | Significant homocoupling of the indole boronic acid was observed. |
| Indole Trifluoroborate | 60 | Superiority attributed to the suppression of indole homocoupling.[5] |
Experimental Protocols
General Protocol for Minimizing Homocoupling in Suzuki-Miyaura Reactions of Potassium Organotrifluoroborates
This protocol provides a robust starting point. Optimization for specific substrates is often necessary.
Experimental Workflow Diagram
Caption: Workflow for a Suzuki-Miyaura coupling reaction.
Detailed Methodology
1. Materials & Preparation:
-
Aryl/heteroaryl halide (1.0 equiv)
-
Potassium organotrifluoroborate (1.05–1.2 equiv)
-
Bulky, electron-rich phosphine ligand (e.g., XPhos, 1-6 mol%)[11]
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 10:1 THF/H₂O or CPME/H₂O)[7][11]
-
Ensure all glassware is oven- or flame-dried and cooled under a positive pressure of inert gas.
2. Degassing:
-
The chosen solvent mixture must be rigorously degassed to remove dissolved oxygen.
-
Recommended Method: Perform at least three "freeze-pump-thaw" cycles.
-
Alternative Method: Sparge the solvent with a stream of argon or nitrogen for a minimum of 30-60 minutes.
3. Reaction Assembly:
-
In a glovebox or to a Schlenk flask under positive inert gas pressure, add the aryl halide, the base, the palladium source, and the ligand.
-
If not in a glovebox, seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.
-
Add the degassed solvent via a syringe.
-
Add the potassium organotrifluoroborate salt as a solid. Briefly evacuate and backfill the flask one final time.
4. Reaction Execution:
-
Lower the flask into a pre-heated oil bath and stir vigorously. A typical temperature range is 80-95 °C.[7]
-
Monitor the reaction's progress by periodically taking aliquots (via syringe under inert gas) and analyzing them by TLC, GC-MS, or LC-MS.
5. Work-up and Purification:
-
Once the reaction is complete (typically when the limiting reagent is consumed), cool the mixture to room temperature.
-
Quench the reaction by adding water and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.ed.ac.uk [pure.ed.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. reddit.com [reddit.com]
- 11. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Potassium (2-chloropyrimidin-5-yl)trifluoroborate vs. 2-chloropyrimidin-5-ylboronic acid
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the efficient synthesis of target molecules. This guide provides a comprehensive comparison of two key reagents, Potassium (2-chloropyrimidin-5-yl)trifluoroborate and 2-chloropyrimidin-5-ylboronic acid, which are pivotal in the synthesis of pyrimidine-based compounds often explored in drug discovery. [1][2]
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[3][4] Both this compound and 2-chloropyrimidin-5-ylboronic acid serve as essential precursors for introducing the 2-chloropyrimidin-5-yl moiety, typically via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[5][6] While both reagents can achieve this transformation, their inherent chemical properties lead to significant differences in their stability, handling, and performance in synthetic applications.
Executive Summary: Key Differences
Potassium organotrifluoroborates, such as this compound, are generally considered superior alternatives to their corresponding boronic acids.[5][7] They are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[5][8] This contrasts sharply with boronic acids, which can be prone to decomposition and are often challenging to purify.[5] The enhanced stability of trifluoroborates simplifies storage and handling, and they are less susceptible to protodeboronation, a common side reaction with boronic acids.[7][8]
Comparative Data
| Feature | This compound | 2-chloropyrimidin-5-ylboronic acid | References |
| Chemical Formula | C4H2BClF3KN2 | C4H4BClN2O2 | [9],[10] |
| Molecular Weight | 220.4 g/mol | 158.35 g/mol | [9],[10] |
| Physical State | Crystalline, free-flowing solid | Typically a solid | [5],[11] |
| Air & Moisture Stability | High; stable to air and moisture | Lower; can be prone to decomposition and dehydration to form boroxines | [5][8][12] |
| Handling & Storage | Easy to handle and can be stored indefinitely at room temperature | May require special handling and storage conditions to prevent degradation | [5][8] |
| Purity | Often easier to purify and obtain in high purity | Can be challenging to purify due to the formation of anhydrides (boroxines) | [5] |
| Susceptibility to Protodeboronation | Low; the trifluoroborate moiety is more stable | Higher; more prone to cleavage of the C-B bond by protic sources | [7][13] |
| Reactivity in Suzuki-Miyaura Coupling | Excellent; serves as a robust coupling partner | Good, but can be complicated by instability and the need for careful optimization | [5][13] |
Experimental Performance and Protocols
The primary application for both reagents is the Suzuki-Miyaura cross-coupling reaction. While a direct head-to-head comparison of this compound and 2-chloropyrimidin-5-ylboronic acid under identical conditions is not extensively documented in a single source, the general advantages of potassium trifluoroborates suggest they would provide more consistent and reproducible results.
General Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction involving either of the subject compounds.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Experimental Protocols
-
For 2-chloropyrimidin-5-ylboronic acid: Due to its propensity for decomposition, it is crucial to use freshly purchased or purified material. The formation of boroxines (cyclic anhydrides) can affect the stoichiometry of the reaction, potentially requiring the use of excess boronic acid.[5]
-
For this compound: Its stability allows for the use of near stoichiometric amounts of the reagent.[13] The activation of the trifluoroborate salt in the catalytic cycle typically requires a base and often protic solvents or the presence of water.[14]
A common method for the preparation of potassium organotrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF2).[5][15]
Synthesis of this compound from 2-chloropyrimidin-5-ylboronic acid:
-
Dissolve 2-chloropyrimidin-5-ylboronic acid in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF2).
-
The potassium trifluoroborate salt precipitates out of the solution.
-
Stir the mixture at room temperature to ensure complete reaction.
-
Isolate the solid product by filtration and dry.
Structural Stability and Reactivity
The enhanced stability of potassium organotrifluoroborates stems from the tetracoordinate nature of the boron atom, which is strongly bonded to three electron-withdrawing fluorine atoms.[5] This makes the carbon-boron bond less susceptible to cleavage, particularly protodeboronation.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. 2-Chloropyrimidine-5-boronic acid, 96% | Fisher Scientific [fishersci.ca]
- 11. 2-CHLOROPYRIMIDINE-5-BORONIC ACID | 1003845-06-4 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Potassium Organotrifluoroborates vs. Boronic Esters: A Detailed Comparison for Cross-Coupling Reactions
For researchers, scientists, and drug development professionals seeking stable, efficient, and versatile reagents for carbon-carbon bond formation, potassium organotrifluoroborates are emerging as a superior alternative to traditional boronic acids and their esters, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Their enhanced stability, ease of handling, and often improved reactivity offer significant advantages in the synthesis of complex organic molecules.
Potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture. This is in stark contrast to boronic acids, which can dehydrate to form cyclic trimeric anhydrides (boroxines), and boronic esters, which can be susceptible to hydrolysis.[1][2] This inherent stability simplifies storage and handling, broadens the tolerance of various functional groups, and can lead to more reproducible reaction outcomes.[3]
Key Advantages of Potassium Organotrifluoroborates
The primary advantages of potassium organotrifluoroborates over boronic esters stem from the tetracoordinate nature of the boron atom, which is strongly bonded to three electron-withdrawing fluorine atoms. This structure renders them less susceptible to protodeboronation, a common decomposition pathway for boronic acids and esters.[2]
| Feature | Potassium Organotrifluoroborates | Boronic Esters |
| Stability | High stability to air and moisture; can be stored indefinitely at room temperature.[2][4] | More stable than boronic acids, but can be susceptible to hydrolysis.[2] |
| Handling | Crystalline, free-flowing solids that are easy to handle and weigh accurately.[1] | Often oils or low-melting solids that can be more challenging to handle. |
| Purification | Readily purified by recrystallization.[2] | Purification can be complicated by their sensitivity. |
| Stoichiometry | Monomeric species with well-defined stoichiometry.[2] | Can exist in equilibrium with boronic acids and boroxines, complicating stoichiometry.[1] |
| Reactivity | Often show enhanced reactivity and provide higher yields, especially with challenging substrates.[3][5] | Reactivity can be sluggish, sometimes requiring harsher conditions or highly toxic thallium bases.[6] |
| Functional Group Tolerance | The trifluoroborate moiety is stable to a wide range of reagents, allowing for functional group manipulation on the organotrifluoroborate itself.[7][8] | The boronic ester group can be sensitive to various reagents, often requiring protection/deprotection steps. |
Comparative Performance in Suzuki-Miyaura Cross-Coupling
While direct side-by-side comparisons under identical conditions are not always available, the literature indicates that potassium organotrifluoroborates frequently provide superior yields in Suzuki-Miyaura cross-coupling reactions, particularly with heteroaryl substrates where boronic acids and esters are known to perform poorly.[1][5]
| Organoboron Reagent | Aryl/Heteroaryl Partner | Coupling Product | Yield (%) | Reference |
| Potassium 2-Thienyltrifluoroborate | 4-Bromoanisole | 2-(4-Methoxyphenyl)thiophene | 95 | [5] |
| 2-Thiopheneboronic Acid | 4-Bromoanisole | 2-(4-Methoxyphenyl)thiophene | 69 | [5] |
| Potassium 1H-Indol-5-yltrifluoroborate | 4-Chlorotoluene | 5-(4-Methylphenyl)-1H-indole | 90 | [5] |
| 1H-Indol-5-ylboronic Acid | 4-Chlorotoluene | 5-(4-Methylphenyl)-1H-indole | Lower yields reported | [5] |
Note: Reaction conditions are optimized for each specific transformation and may not be directly comparable.
Experimental Protocols
Synthesis of Potassium Organotrifluoroborates from Boronic Acids
A common and straightforward method for the preparation of potassium organotrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[2][9]
Materials:
-
Boronic acid (1.0 eq)
-
Methanol (MeOH)
-
Potassium hydrogen fluoride (KHF₂) (3.0 eq)
-
Water (H₂O)
-
Acetone
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and flask
Procedure:
-
Dissolve the boronic acid in methanol in a round-bottom flask.
-
Prepare a saturated aqueous solution of potassium hydrogen fluoride.
-
Cool the methanolic solution of the boronic acid in an ice bath.
-
Slowly add the KHF₂ solution to the stirring boronic acid solution. A white precipitate of the potassium organotrifluoroborate typically forms immediately.
-
Continue stirring the mixture at room temperature for 30 minutes.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water, followed by acetone, and then diethyl ether.
-
Dry the resulting white solid under vacuum to obtain the pure potassium organotrifluoroborate.
General Protocol for Suzuki-Miyaura Cross-Coupling of Potassium Organotrifluoroborates with Aryl Halides
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of potassium organotrifluoroborates with aryl halides.[4][10]
Materials:
-
Potassium organotrifluoroborate (1.1 - 1.5 eq)
-
Aryl halide (1.0 eq)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂ or Pd(OAc)₂) (2-5 mol%)
-
Ligand (if required, e.g., RuPhos) (4-10 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or t-BuNH₂) (2.0 - 3.0 eq)
-
Solvent (e.g., THF/H₂O, i-PrOH/H₂O, or Toluene/H₂O)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and heating plate
Procedure:
-
To a reaction vessel, add the potassium organotrifluoroborate, aryl halide, palladium catalyst, ligand (if necessary), and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the reaction vessel.
-
Seal the vessel and heat the reaction mixture with vigorous stirring for the specified time (typically 2-24 hours) at the appropriate temperature (usually 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.
General Protocol for Suzuki-Miyaura Cross-Coupling of Boronic Esters with Aryl Halides
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of boronic esters with aryl halides.[11]
Materials:
-
Boronic ester (1.1 - 1.5 eq)
-
Aryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/H₂O, THF/H₂O, or DMF)
-
Reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
In a reaction vessel, combine the boronic ester, aryl halide, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent system.
-
Seal the vessel and heat the mixture with stirring for the required time (typically 2-24 hours) at a temperature ranging from 80-120 °C.
-
After cooling to room temperature, work up the reaction mixture by diluting with an organic solvent and washing with water and brine.
-
Dry the organic phase and concentrate it in vacuo.
-
Purify the residue by flash column chromatography to afford the pure product.
Visualizing the Advantages and Processes
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Structural differences leading to stability.
Caption: Synthesis from boronic acid.
Caption: Suzuki-Miyaura cross-coupling workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 8. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Comparative Stability of Heteroaryltrifluoroborates and Boronic Acids: A Guide for Researchers
For professionals in drug discovery and synthetic chemistry, the stability and reliability of reagents are paramount. In the landscape of cross-coupling reactions, particularly the Suzuki-Miyaura reaction, organoboron compounds are indispensable. However, the widely used heteroarylboronic acids are often beset by stability issues, leading to challenges in storage, handling, and reaction reproducibility.[1][2][3] Potassium heteroaryltrifluoroborates have emerged as a superior class of reagents, offering a robust and stable alternative that addresses the inherent drawbacks of their boronic acid counterparts.[1][4]
This guide provides an objective, data-driven comparison of the stability and performance of potassium heteroaryltrifluoroborates and heteroarylboronic acids, designed to inform reagent selection in demanding synthetic applications.
Executive Summary: The Trifluoroborate Advantage
Potassium heteroaryltrifluoroborates offer substantial advantages over heteroarylboronic acids, primarily stemming from their enhanced stability.[1] The key difference lies in the coordination of the boron atom. In boronic acids, the boron is tricoordinate, possessing a vacant p-orbital that renders it susceptible to various decomposition pathways, most notably protodeboronation (cleavage of the C-B bond).[1][2] In contrast, the boron atom in a trifluoroborate salt is tetracoordinate, forming a stable anionic complex.[1][2] This structural feature protects the boron center, making the compounds significantly more resistant to degradation.[2]
Consequently, heteroaryltrifluoroborates are typically crystalline, free-flowing solids that are stable to air and moisture and can be stored for extended periods at room temperature without special precautions.[2][4][5] This contrasts sharply with many heteroarylboronic acids, which can decompose even when stored at low temperatures, leading to inconsistent reaction yields and the need for excess reagent.[5][6]
Comparative Stability Analysis
The enhanced stability of heteroaryltrifluoroborates translates into tangible benefits in a laboratory setting. The following table summarizes the key differences in stability between the two classes of reagents.
| Stability Parameter | Heteroarylboronic Acids | Potassium Heteroaryltrifluoroborates | Rationale for Difference |
| Air & Moisture Stability | Often unstable; prone to dehydration to form cyclic trimeric anhydrides (boroxines) and susceptible to protodeboronation.[2][3] Many require storage under inert atmosphere and at low temperatures.[5] | Exceptionally stable to both air and moisture.[5][7] They are typically bench-stable, crystalline solids that can be stored indefinitely at room temperature.[4][5] | The tetracoordinate boron in the trifluoroborate is less electrophilic and protected from attack by water and oxygen.[1][2] |
| Thermal Stability | Can be thermally labile and prone to decomposition upon heating. | Generally exhibit high thermal stability. | The strong boron-fluorine bonds and stable ionic lattice structure contribute to high thermal resistance.[2] |
| Oxidative Stability | Susceptible to oxidation, which can be a significant issue in biological contexts or under certain reaction conditions.[8][9] | Remarkably stable, even under strong oxidative conditions.[2][7] For instance, epoxidation of C=C bonds can be performed on unsaturated trifluoroborates without degrading the C-B bond.[7] | The saturated coordination sphere of the boron atom protects it from oxidative cleavage. |
| Protodeboronation | Highly susceptible, especially for electron-rich or certain 2-substituted heteroaryl systems.[1][5] This C-B bond cleavage is a major pathway for reagent decomposition.[6] | Significantly less prone to protodeboronation due to the tetracoordinate nature of the boron.[4][5] | The increased electron density at the boron center makes the carbon-boron bond less polarized and more resistant to cleavage by protons. |
Quantitative Performance Data
The superior stability of potassium heteroaryltrifluoroborates directly impacts their performance in synthesis, often leading to higher and more reproducible yields in cross-coupling reactions.
Table 1: Conversion Yields of Heteroarylboronic Acids to Potassium Heteroaryltrifluoroborates
The yield of the trifluoroborate salt can be an indirect indicator of the stability of the starting boronic acid. Boronic acids that have degraded during storage give lower yields of the corresponding trifluoroborate.[5]
| Heteroarylboronic Acid | Condition of Boronic Acid | Yield (%) of Trifluoroborate Salt | Reference |
| 2-Thiopheneboronic acid | Used as received | 91 | [5] |
| 2-Furanboronic acid | Stored at -28 °C for several weeks | 31 | [5] |
| 3-Furanboronic acid | Used as received | 88 | [5] |
| 4-Methylthiophen-2-ylboronic acid | Used as received | 69 | [5] |
| 4-Methylthiophen-2-ylboronic acid | Recrystallized before use | 95 | [5] |
| 1-Methylpyrrol-2-ylboronic acid | Stored at -28 °C for several weeks | 39 | [5] |
Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling
Direct comparisons often highlight the advantage of trifluoroborates, especially with substrates where the corresponding boronic acid is known to be unstable.[1]
| Boron Reagent | Coupling Partner | Product | Yield (%) | Reference |
| 2-Furanboronic acid | 4-Iodoanisole | 2-(4-Methoxyphenyl)furan | Low/Variable* | |
| Potassium 2-furyltrifluoroborate | 4-Iodoanisole | 2-(4-Methoxyphenyl)furan | 90 | [5] |
| 2-Benzofuranylboronic acid | 2-Chloro-4,6-dimethoxypyrimidine | 2-(2-Benzofuranyl)-4,6-dimethoxypyrimidine | 91-99 | |
| 2-Benzothienylboronic acid | 2-Chloro-4,6-dimethoxypyrimidine | 2-(2-Benzothienyl)-4,6-dimethoxypyrimidine | <5 | [10] |
Note: The instability of 2-furanboronic acid often leads to low and inconsistent yields due to protodeboronation.[5]
Experimental Protocols
Protocol 1: Synthesis of Potassium Heteroaryltrifluoroborate from Heteroarylboronic Acid
This general procedure describes the conversion of a heteroarylboronic acid to its more stable trifluoroborate salt.[1][4]
Materials:
-
Heteroarylboronic acid (1.0 eq)
-
Methanol (MeOH)
-
Potassium hydrogen fluoride (KHF₂) (3.0 - 4.0 eq)
-
Saturated aqueous KHF₂ solution
-
Acetone
-
Diethyl ether
Procedure:
-
Dissolve the heteroarylboronic acid in methanol in a round-bottom flask.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) to the stirring methanolic solution.
-
A precipitate of the potassium heteroaryltrifluoroborate typically forms immediately or upon cooling.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate sequentially with cold water, acetone, and diethyl ether to remove impurities.
-
Dry the resulting crystalline solid under vacuum to obtain the pure potassium heteroaryltrifluoroborate salt.
Protocol 2: General Suzuki-Miyaura Cross-Coupling using a Potassium Heteroaryltrifluoroborate
This protocol outlines a typical procedure for a Suzuki-Miyaura reaction.
Materials:
-
Aryl or heteroaryl halide (1.0 eq)
-
Potassium heteroaryltrifluoroborate (1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, RuPhos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, 3.0 eq)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried flask, add the aryl halide, potassium heteroaryltrifluoroborate, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
The use of trifluoroborates relies on their in-situ hydrolysis to the active boronic acid under basic conditions. This "slow release" mechanism is believed to be a key factor in their superior performance, as it maintains a low concentration of the potentially unstable boronic acid, thereby minimizing side reactions like homocoupling and protodeboronation.[4][11][12]
Conclusion
For researchers in drug development and complex molecule synthesis, potassium heteroaryltrifluoroborates represent a significant advancement over traditional heteroarylboronic acids.[1] Their superior stability to air, moisture, and oxidation simplifies handling and storage while ensuring greater reproducibility and often higher yields in cross-coupling reactions.[1][5][7] By mitigating common degradation pathways like protodeboronation, trifluoroborates provide a more reliable and efficient route to valuable heteroaromatic structures, making them an invaluable tool in the modern synthetic chemist's arsenal.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 12. researchgate.net [researchgate.net]
yield comparison of Suzuki reactions with trifluoroborates vs. boronic acids
A Comparative Guide to Suzuki Reactions: Potassium Trifluoroborates vs. Boronic Acids for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] Traditionally, boronic acids have been the nucleophilic partners of choice in these reactions. However, the emergence of potassium organotrifluoroborates has provided a valuable alternative, offering distinct advantages in terms of stability and handling, which can translate to improved reaction yields and consistency.[3][4] This guide provides an objective comparison of the performance of potassium trifluoroborates versus boronic acids in Suzuki reactions, supported by experimental data and detailed protocols.
Performance and Yield Comparison: A Data-Driven Analysis
The primary advantage of potassium trifluoroborates over boronic acids lies in their enhanced stability.[3] Boronic acids are susceptible to degradation through processes like protodeboronation, especially with heteroaromatic substrates, and can be challenging to purify due to the formation of cyclic trimeric anhydrides called boroxines.[3][5][6] This instability can lead to lower and more variable yields in Suzuki-Miyaura reactions.[3] In contrast, potassium trifluoroborates are typically crystalline, monomeric solids that are stable to air and moisture, simplifying handling, storage, and stoichiometry.[5][7]
The enhanced stability of trifluoroborates often leads to higher and more reproducible yields in cross-coupling reactions. For instance, studies have shown that for certain substrates, the use of a trifluoroborate salt results in a significantly higher yield compared to the corresponding boronic acid under similar reaction conditions. This is particularly evident with heteroarylboronic acids, which are often unstable.[8] Converting these unstable boronic acids to their trifluoroborate salts has been shown to provide the coupling products in higher yields.[8]
While boronic acids are generally more reactive, the stability of trifluoroborates can be a deciding factor for complex syntheses requiring robust reagents.[9] The following table summarizes a comparison of yields for the Suzuki-Miyaura coupling of a heteroaryl boronic acid and its corresponding trifluoroborate salt with an aryl halide.
| Entry | Boron Reagent | Coupling Partner | Product | Yield (%) |
| 1 | (7-Bromo-1H-indol-2-yl)boronic acid | Aryl Halide | Functionalized Indole Derivative | Variable, often lower |
| 2 | Potassium (7-Bromo-1H-indol-2-yl)trifluoroborate | Aryl Halide | Functionalized Indole Derivative | 81% (for a close analogue)[3] |
It is important to note that the reactivity of both boronic acids and trifluoroborates is highly substrate-dependent, and optimal conditions may vary.[10]
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura reactions using both boronic acids and potassium trifluoroborates.
General Procedure for Suzuki Coupling with Boronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), the boronic acid (1.1-1.5 equiv), and a base such as cesium carbonate (2.5 equiv).[11]
-
Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous solvent (e.g., 1,4-dioxane) and water.[11] The mixture is typically sparged with the inert gas for 10-15 minutes.
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl2 (0.05-0.1 equiv).[11]
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 85-100 °C) overnight.[11]
-
Workup: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is then dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.[12]
-
Purification: The crude product is purified by flash column chromatography on silica gel.[12]
General Procedure for Suzuki Coupling with Potassium Trifluoroborate
This protocol highlights the use of a potassium trifluoroborate salt.
-
Reaction Setup: In a Schlenk tube, combine the aryl halide (1.0 equiv), the potassium organotrifluoroborate (1.0-1.2 equiv), and a base (e.g., K2CO3 or Cs2CO3, 3.0 equiv).[13]
-
Solvent Addition: Evacuate and backfill the tube with argon. Add a degassed solvent system, such as toluene/water (5:1 or similar ratio).[4][13]
-
Catalyst Addition: In a separate vial, combine the palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%) and a suitable phosphine ligand (e.g., RuPhos, 4-10 mol%) and add this to the reaction mixture under a positive pressure of argon.[4][13]
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath (e.g., 80-85 °C) until the reaction is complete as monitored by TLC or GC-MS.[4][13]
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water. Dry the organic layer, filter, and concentrate.[4]
-
Purification: Purify the crude product by flash column chromatography.[4]
Visualizing the Chemistry: Diagrams and Workflows
To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a comparative workflow for using boronic acids and trifluoroborates.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Comparative workflow for handling boronic acids versus potassium trifluoroborates.
Conclusion
Both potassium trifluoroborates and boronic acids are effective reagents in Suzuki-Miyaura cross-coupling reactions. The choice between them often depends on the specific requirements of the synthesis. Boronic acids are widely available and highly reactive, making them a common choice for many applications.[14] However, for substrates that are prone to decomposition, particularly complex heteroaromatics, or when high reproducibility and ease of handling are critical, potassium trifluoroborates offer a superior alternative due to their enhanced stability.[3][15] This stability can translate into higher and more consistent yields, making them an invaluable tool for researchers, scientists, and professionals in drug development.
References
- 1. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. nbinno.com [nbinno.com]
A Comparative Guide to the Reactivity of Potassium (2-chloropyrimidin-5-yl)trifluoroborate with Aryl Bromides vs. Aryl Chlorides in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Potassium organotrifluoroborates have emerged as valuable coupling partners due to their enhanced stability to air and moisture compared to boronic acids, simplifying handling and storage.[1] This guide provides a comparative analysis of the reactivity of Potassium (2-chloropyrimidin-5-yl)trifluoroborate with aryl bromides versus aryl chlorides, supported by experimental data from closely related analogues and established protocols.
General Reactivity Overview
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is largely governed by the carbon-halogen bond dissociation energy. The generally accepted trend for reactivity in Suzuki-Miyaura coupling is Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[2] Consequently, aryl bromides are typically more reactive electrophilic partners than aryl chlorides. This difference in reactivity often necessitates more forcing reaction conditions—such as higher temperatures, longer reaction times, or more specialized catalyst systems—to achieve comparable yields with aryl chlorides.
The development of advanced catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has significantly expanded the scope of Suzuki-Miyaura couplings to include less reactive aryl chlorides.[3]
Comparative Experimental Data
While specific experimental data for the cross-coupling of this compound with a wide range of aryl bromides and chlorides is not extensively published, data from a closely related analogue, Potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate, provides a strong basis for comparison. The following table summarizes the yields obtained for the coupling of this analogue with an electronically matched aryl bromide and aryl chloride under identical reaction conditions.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | 5-(4-Cyanophenyl)-2,4-dimethoxypyrimidine | 88 |
| 2 | 4-Chlorobenzonitrile | 5-(4-Cyanophenyl)-2,4-dimethoxypyrimidine | 86 |
Data adapted from a study on the cross-coupling of potassium heteroaryltrifluoroborates.[4]
As the data indicates, with an optimized catalyst system, the yields for the coupling with both the aryl bromide and the aryl chloride are excellent and comparable. This highlights the effectiveness of modern catalyst systems in overcoming the lower reactivity of aryl chlorides. However, it is important to note that for less activated or more sterically hindered aryl chlorides, lower yields and longer reaction times would be expected compared to their bromide counterparts.
Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura cross-coupling of a potassium heteroaryltrifluoroborate with an aryl bromide or aryl chloride. The conditions are based on established methods for similar transformations.[3][4]
Protocol 1: Coupling with an Aryl Bromide
Materials:
-
This compound
-
Aryl Bromide
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add this compound (1.1 equiv.), the aryl bromide (1.0 equiv.), Palladium(II) Acetate (2 mol %), SPhos (4 mol %), and Potassium Carbonate (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add 1,4-dioxane and water in a 4:1 ratio (to achieve a 0.1 M concentration with respect to the aryl bromide).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Coupling with an Aryl Chloride
Materials:
-
This compound
-
Aryl Chloride
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
In a Schlenk tube, combine this compound (1.05 equiv.), the aryl chloride (1.0 equiv.), and Potassium Carbonate (3.0 equiv.).
-
Evacuate and backfill the tube with argon.
-
Add toluene and water in a 10:1 ratio (to achieve a 0.25 M concentration with respect to the aryl chloride).
-
In a separate vial, combine Palladium(II) Acetate (2 mol %) and RuPhos (4 mol %) and add this catalyst mixture to the reaction tube under a positive pressure of argon.
-
Seal the tube and heat the reaction mixture to 80 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reactivity Comparison Workflow
Caption: General workflow comparing reaction conditions for aryl bromides and chlorides.
Conclusion
This compound is a versatile and stable reagent for Suzuki-Miyaura cross-coupling reactions. While aryl bromides are inherently more reactive electrophiles, modern palladium catalyst systems, often employing bulky, electron-rich phosphine ligands like RuPhos or SPhos, can effectively facilitate the coupling of less reactive aryl chlorides, leading to comparable and high yields in many cases. The choice of aryl halide will influence the optimal reaction conditions, with aryl chlorides generally requiring more tailored and robust catalyst systems to achieve efficient coupling. For drug development professionals, the ability to successfully employ often more readily available and cost-effective aryl chlorides as starting materials is a significant advantage in the synthesis of complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Atom Economy of Trifluoroborate Coupling Reactions: A Comparative Guide
The principles of green chemistry are increasingly integral to modern synthetic strategies, with atom economy standing out as a key metric for evaluating the efficiency of a chemical reaction. This guide provides a comparative analysis of the atom economy of Suzuki-Miyaura cross-coupling reactions utilizing potassium organotrifluoroborates versus traditional boronic acids. For researchers, scientists, and professionals in drug development, understanding the inherent efficiency of these coupling partners is crucial for designing sustainable and cost-effective synthetic routes.
Atom Economy: A Measure of Synthetic Efficiency
Atom economy, a concept developed by Barry Trost, measures the proportion of reactant atoms that are incorporated into the desired product.[1] A higher atom economy signifies a more efficient process with less waste generation. The calculation is as follows:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 [2][3]
Unlike reaction yield, which measures the efficiency of a specific experimental run, atom economy is a theoretical measure of the intrinsic efficiency of a balanced chemical equation.
Comparing Trifluoroborates and Boronic Acids in Suzuki-Miyaura Coupling
Potassium organotrifluoroborates have emerged as valuable alternatives to boronic acids in Suzuki-Miyaura cross-coupling reactions.[4] Their notable stability to air and moisture simplifies handling and storage.[4] While boronic acids are widely used, they are prone to dehydration to form cyclic boroxine anhydrides, which can complicate stoichiometry and impact reaction efficiency.[5] Furthermore, boronate esters, another class of coupling partners, often have a lower atom economy due to the presence of diol protecting groups that are not incorporated into the final product.[5][6]
In contrast, potassium organotrifluoroborates are crystalline solids that are often used in near-stoichiometric amounts, which can contribute to a more favorable atom economy.[6] The primary byproducts from the trifluoroborate salt are inorganic fluoride salts and boric acid derivatives, which are generally considered more environmentally benign than the organic byproducts from some other organometallic reagents.
Quantitative Comparison: Synthesis of 4-Methylbiphenyl
To provide a concrete comparison, the atom economy for the synthesis of 4-methylbiphenyl from 4-bromotoluene is calculated for both potassium phenyltrifluoroborate and phenylboronic acid as the coupling partner.
| Coupling Partner | Reaction Scheme | Molecular Weight of Reactants ( g/mol ) | Molecular Weight of Product ( g/mol ) | Calculated Atom Economy (%) |
| Potassium Phenyltrifluoroborate | C₇H₇Br + C₆H₅BF₃K + Base → C₁₃H₁₂ + KBr + KF + B(OH)₃ | 4-Bromotoluene (171.04)[7] + Potassium Phenyltrifluoroborate (204.05) + K₂CO₃ (138.21) = 513.3 | 4-Methylbiphenyl (168.24) | 32.78% |
| Phenylboronic Acid | C₇H₇Br + C₆H₅B(OH)₂ + Base → C₁₃H₁₂ + B(OH)₃ + Salts | 4-Bromotoluene (171.04)[7] + Phenylboronic Acid (121.93) + K₂CO₃ (138.21) = 431.18 | 4-Methylbiphenyl (168.24) | 39.02% |
Note: The calculation for atom economy includes the essential base (in this case, potassium carbonate) as a reactant, as it is consumed in the reaction stoichiometry. Catalysts are not included in the atom economy calculation.[2][8]
Interestingly, in this specific, simplified comparison, the use of phenylboronic acid shows a higher theoretical atom economy. This is primarily due to the lower molecular weight of phenylboronic acid compared to potassium phenyltrifluoroborate. However, it is crucial to consider that this calculation does not account for practical factors such as the potential for boronic acid to form higher molecular weight boroxines, which would decrease its effective atom economy. Moreover, the enhanced stability and ease of handling of trifluoroborates can lead to more reliable and reproducible reaction outcomes, a factor not captured by atom economy alone.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Potassium Aryltrifluoroborate with an Aryl Halide
This protocol describes a general method for the palladium-catalyzed cross-coupling of a potassium aryltrifluoroborate with an aryl bromide.
Materials:
-
Aryl Halide (e.g., 4-bromotoluene)
-
Potassium Aryltrifluoroborate (e.g., potassium phenyltrifluoroborate)
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd/C)
-
Ligand (if required, e.g., PPh₃, RuPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene/Water, Ethanol/Water)[9]
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), potassium aryltrifluoroborate (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Add the palladium catalyst (1-5 mol%) and, if necessary, the ligand.
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., 10 mL of a toluene/water or ethanol/water mixture) via syringe.[9]
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a heterogeneous catalyst like Pd/C is used, filter the mixture through a pad of celite and wash the filter cake with the organic solvent used in the reaction.[9]
-
Transfer the filtrate to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl product.
Visualization of the Atom Economy Assessment Workflow
The following diagram illustrates the logical steps involved in assessing the atom economy of a chemical reaction.
Caption: Workflow for Assessing Atom Economy.
References
- 1. primescholars.com [primescholars.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Bromotoluene | C7H7Br | CID 7805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bilder.buecher.de [bilder.buecher.de]
- 9. benchchem.com [benchchem.com]
The Superiority of Potassium Trifluoroborates for Suzuki-Miyaura Coupling with Electron-Deficient Heterocycles: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules containing electron-deficient heterocyclic moieties is a persistent challenge. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, but its success with electron-deficient heterocycles is often hampered by the instability of traditional boronic acid reagents. This guide provides an objective comparison of potassium trifluoroborates with boronic acids and N-methyliminodiacetic acid (MIDA) boronates, supported by experimental data, to demonstrate the advantages of potassium trifluoroborates in these challenging coupling reactions.
Potassium trifluoroborates have emerged as a superior class of reagents for the Suzuki-Miyaura coupling of electron-deficient heterocycles due to their enhanced stability and reactivity. Unlike their boronic acid counterparts, which are prone to protodeboronation, potassium trifluoroborates are robust, crystalline solids that are stable to air and moisture, leading to more reliable and reproducible outcomes.[1][2][3][4] This heightened stability is particularly advantageous when working with electron-deficient heterocycles like pyridines, pyrimidines, and pyrazoles, where the corresponding boronic acids are often unstable and lead to low yields.[5]
The Stability Advantage: A Structural Perspective
The enhanced stability of potassium trifluoroborates stems from the tetracoordinate nature of the boron atom. In contrast, boronic acids possess a vacant p-orbital on their tricoordinate boron center, making them susceptible to nucleophilic attack and subsequent protodeboronation, especially with electron-deficient aromatic systems.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Precatalysts for Heteroaryltrifluoroborate Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The use of potassium heteroaryltrifluoroborates as coupling partners has gained significant traction due to their enhanced stability to air and moisture compared to their boronic acid counterparts, simplifying handling and storage. The success of these coupling reactions is highly dependent on the choice of the palladium precatalyst. This guide provides an objective comparison of the performance of various palladium precatalysts for the Suzuki-Miyaura coupling of heteroaryltrifluoroborates, supported by experimental data.
Overview of Palladium Precatalysts
Palladium precatalysts are stable, well-defined complexes that are readily activated under catalytic conditions to generate the active Pd(0) species. This in situ generation of the active catalyst offers several advantages, including improved reproducibility, higher catalytic activity, and the ability to maintain a precise ligand-to-palladium ratio. Several classes of palladium precatalysts have been developed, with the most prominent for heteroaryltrifluoroborate coupling being those based on bulky, electron-rich biarylphosphine ligands developed by the Buchwald group and N-heterocyclic carbene (NHC) ligands.
Buchwald Precatalysts: This family of precatalysts has evolved through several generations (G1, G2, G3, G4), each offering improvements in stability, activity, and ease of activation. They are characterized by a palladacycle structure incorporating a biarylphosphine ligand. Ligands such as SPhos, XPhos, and RuPhos are frequently employed and have demonstrated high efficacy in the coupling of heteroaryltrifluoroborates.[1][2] The third and fourth-generation precatalysts (G3 and G4) are particularly effective for challenging couplings, including those with unstable boronic acids, due to their rapid activation and high catalytic activity.[3]
N-Heterocyclic Carbene (NHC) Precatalysts: NHC-palladium complexes, such as the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) series, represent another important class of precatalysts.[4] NHCs are strong σ-donating ligands that form highly stable complexes with palladium, often leading to high catalytic turnover numbers.
Performance Comparison of Palladium Precatalysts
The choice of precatalyst and ligand can have a profound impact on the yield and efficiency of the Suzuki-Miyaura coupling of heteroaryltrifluoroborates. The following data, compiled from the literature, provides a comparative overview of the performance of different palladium precatalysts in the coupling of various potassium heteroaryltrifluoroborates with aryl and heteroaryl halides.
Coupling of Potassium Furan-2-yltrifluoroborate with Aryl Chlorides
| Precatalyst/Ligand System | Aryl Chloride | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol %) | Reference |
| Pd(OAc)₂ / RuPhos | 4-Chlorobenzonitrile | Cs₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | 95 | 1.0 Pd / 2.0 Ligand | [5] |
| Pd(OAc)₂ / RuPhos | 1-Chloro-4-methoxybenzene | Cs₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | 93 | 1.0 Pd / 2.0 Ligand | [5] |
| Pd(OAc)₂ / SPhos | 1-Chloro-4-methoxybenzene | K₃PO₄ | Toluene/H₂O | 100 | 18 | 94 | 2.0 Pd / 4.0 Ligand | [6] |
Coupling of Potassium Indolyltrifluoroborates with Aryl Chlorides
| Precatalyst/Ligand System | Heteroaryltrifluoroborate | Aryl Chloride | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol %) | Reference |
| Pd(OAc)₂ / RuPhos | K-1H-Indol-6-yltrifluoroborate | 4-Chlorobenzonitrile | Cs₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | 94 | 1.0 Pd / 2.0 Ligand | [5] |
| Pd(OAc)₂ / RuPhos | K-1H-Indol-5-yltrifluoroborate | 4-Chlorobenzonitrile | Cs₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | 96 | 1.0 Pd / 2.0 Ligand | [5] |
Coupling of Other Heteroaryltrifluoroborates with 4-Chlorobenzonitrile
| Precatalyst/Ligand System | Heteroaryltrifluoroborate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol %) | Reference |
| Pd(OAc)₂ / RuPhos | K-Benzothiophen-2-yltrifluoroborate | Cs₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | 82 | 1.0 Pd / 2.0 Ligand | [5] |
| Pd(OAc)₂ / RuPhos | K-Benzofuran-2-yltrifluoroborate | Cs₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | 92 | 1.0 Pd / 2.0 Ligand | [5] |
Key Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are generalized experimental protocols for the Suzuki-Miyaura coupling of potassium heteroaryltrifluoroborates based on published procedures.
General Procedure for Suzuki-Miyaura Cross-Coupling of Potassium Heteroaryltrifluoroborates with Aryl Halides[5]
A microwave vial is charged with palladium(II) acetate (1-2 mol %), the biarylphosphine ligand (e.g., RuPhos, 2-4 mol %), the potassium heteroaryltrifluoroborate (1.05-1.1 equivalents), and cesium carbonate (2.0 equivalents). The vial is sealed, evacuated, and backfilled with argon. Degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) are added, followed by the aryl halide (1.0 equivalent). The reaction mixture is then stirred at 80 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Protocol Using an Allyl-Based Palladium Precatalyst[4]
In a vial, the aryl chloride (0.3 M), boronic acid or trifluoroborate salt (0.45 M), and base (e.g., K₂CO₃, 0.6 M) are combined. The palladium precatalyst (e.g., (η³-allyl)PdCl(XPhos), 0.1-0.5 mol %) is added, followed by the solvent system (e.g., THF/MeOH). The reaction is stirred at a specified temperature and monitored by GC or LC-MS.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the Suzuki-Miyaura coupling of heteroaryltrifluoroborates.
Caption: Generalized workflow for heteroaryltrifluoroborate Suzuki-Miyaura coupling.
Conclusion
References
- 1. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 3. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Suzuki-Miyaura Reactions with Pyrimidine Derivatives
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, offering a powerful method for the formation of carbon-carbon bonds.[1] For researchers in medicinal chemistry and drug development, this reaction is particularly vital for the functionalization of heterocyclic scaffolds like pyrimidine. The pyrimidine nucleus is a prevalent feature in a vast range of biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[1][2] Consequently, the efficient synthesis of substituted pyrimidines via palladium-catalyzed cross-coupling of halopyrimidines with organoboron reagents is a widely utilized and crucial strategy.[3][4]
This guide provides a comparative overview of the key factors influencing the Suzuki-Miyaura coupling with pyrimidine derivatives, summarizes reaction conditions from various studies, and offers a detailed experimental protocol.
Factors Influencing Reactivity and Site-Selectivity
The success and regioselectivity of a Suzuki-Miyaura coupling on a pyrimidine core are dictated by the interplay of the halogen's identity, its position on the ring, and the specific reaction conditions employed.
1. Influence of the Halogen: The reactivity of the C-X bond in palladium-catalyzed cross-couplings generally follows the order: I > Br > Cl > F.[5] This trend is inversely related to the bond dissociation energy, making the oxidative addition of the palladium catalyst—often the rate-determining step—more favorable for heavier halogens.[5][6] As a result, iodopyrimidines are highly reactive, while the more cost-effective and abundant chloropyrimidines are less reactive and frequently require more robust catalytic systems with specialized ligands to achieve high yields.[5][7]
2. Influence of Halogen Position: The electron-deficient nature of the pyrimidine ring significantly influences the reactivity at different positions. The generally accepted order of reactivity for oxidative addition is C4(6) > C2 > C5.[5] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to coupling.[2][5] This intrinsic reactivity allows for site-selective functionalization of polyhalogenated pyrimidines. For the commonly used 2,4-dichloropyrimidine, the initial Suzuki coupling reaction shows a strong preference for the C4 position.[2][8][9]
3. Influence of Catalytic System: The choice of palladium pre-catalyst, ligand, base, and solvent can profoundly impact reaction efficiency and selectivity.[3] While traditional catalysts like Pd(PPh₃)₄ are effective, modern systems employing electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide superior results, especially for less reactive chloropyrimidines.[7][10] For instance, the use of a Pd/IPr (an NHC ligand) system has been shown to promote C4-selective Suzuki couplings of 2,4-dichloropyridines, a related heteroaromatic system.[10]
Comparative Data on Reaction Conditions
The following tables summarize various conditions reported for the Suzuki-Miyaura coupling of different pyrimidine derivatives, highlighting the impact of catalysts, bases, and solvents on reaction outcomes.
Table 1: Regioselective C4-Arylation of 2,4-Dichloropyrimidines This table focuses on the initial selective coupling at the more reactive C4 position.
| Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) & Time | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 °C (MW), 15 min | 81 | [2][4] |
| 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 °C (MW), 15 min | 95 | [2] |
| 2,4-Dichloropyrimidine | 3-Thienylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 °C (MW), 15 min | 85 | [2] |
| 2,4-Dichloropyrimidine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 °C (MW), 15 min | 78 | [2] |
Table 2: Synthesis of Di- and Tri-substituted Pyrimidines This table showcases conditions for sequential or multiple couplings on polyhalopyrimidines.
| Substrate | Boronic Acid(s) | Catalyst (mol%) | Base | Solvent | Temp. (°C) & Time | Product | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | 1) Phenylboronic acid2) 4-Tolylboronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ | 1-Propanol/H₂O | 1) 70°C, 1h2) 95°C, 16h | 2-Phenyl-4-(4-tolyl)pyrimidine | 72 | [8] |
| 2,4,5,6-Tetrachloropyrimidine | 4-Methoxyphenylboronic acid (1 eq.) | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 °C, 5 h | 4-Aryl-2,5,6-trichloropyrimidine | 85 | [11][12] |
| 2,4,5,6-Tetrachloropyrimidine | Phenylboronic acid (2 eq.) | Pd(PPh₃)₂Cl₂ (1.25) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 °C, 5 h | 4,6-Diaryl-2,5-dichloropyrimidine | 89 | [11][12] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 °C | 5-(4'-methoxy-[1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 88 | [13] |
Visualizing the Process
To better understand the reaction dynamics and experimental setup, the following diagrams illustrate the catalytic cycle and a typical laboratory workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Microwave-Assisted C4-Arylation
This section provides a representative, detailed methodology for the regioselective Suzuki-Miyaura coupling of 2,4-dichloropyrimidine, adapted from a microwave-assisted procedure which offers short reaction times and high efficiency.[2][4]
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.0-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane and Water, 2:1 ratio)
-
Microwave-specific reaction vial with a stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a microwave reaction vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and potassium carbonate (K₂CO₃).[2]
-
Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water to the vial.[2]
-
Sealing and Reaction: Securely cap the vial. Place the vial in the cavity of a laboratory microwave reactor.
-
Microwave Irradiation: Irradiate the mixture at a constant temperature of 100 °C for 15 minutes with stirring.[2]
-
Monitoring: After the reaction, cool the vessel to room temperature. Progress can be checked by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.[7]
-
Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and water.[6] Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with additional ethyl acetate.[6]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[6] Concentrate the solution under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure C4-substituted pyrimidine.[2][6]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
The Trifluoroborate Advantage: A Cost-Benefit Analysis in Pharmaceutical Synthesis
In the competitive landscape of pharmaceutical development, efficiency, reliability, and cost-effectiveness in chemical synthesis are paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs). While boronic acids and their ester derivatives have traditionally been the go-to reagents for this transformation, potassium organotrifluoroborates are emerging as a superior alternative, offering a compelling balance of stability, reactivity, and operational simplicity. This guide provides an objective comparison of potassium trifluoroborates with traditional boron reagents, supported by experimental data, to inform the strategic decisions of researchers, scientists, and drug development professionals.
Executive Summary: Stability Meets Reactivity
The primary advantage of potassium organotrifluoroborates lies in their exceptional stability. Unlike boronic acids, which are prone to decomposition via protodeboronation and can exist as challenging-to-characterize mixtures of cyclic anhydrides (boroxines), trifluoroborates are typically free-flowing, crystalline solids.[1][2] This inherent stability to air and moisture translates to a significantly longer shelf-life, easier handling, and more reliable stoichiometry in reactions.[3] This robustness often leads to more consistent reaction yields, particularly with sensitive or complex substrates frequently encountered in pharmaceutical synthesis.[3]
Comparative Performance Data
The superior performance of potassium trifluoroborates is not merely anecdotal. The following tables summarize quantitative data from various studies, offering a comparative look at reaction yields, conditions, and costs.
Table 1: Performance Comparison in Suzuki-Miyaura Cross-Coupling
| Boron Reagent | Electrophile | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Potassium Phenyltrifluoroborate | 4-Bromoanisole | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 24 | 87 | [4] |
| Phenylboronic Acid | 4-Bromoanisole | Pd/RHA (0.5 mol%) | K₂CO₃ | Ethanol | 100 | 24 | Excellent | [5] |
| Potassium Vinyltrifluoroborate | 4-Bromoacetophenone | PdCl₂ (2 mol%) / PPh₃ (6 mol%) | Cs₂CO₃ | THF/H₂O | 85 | 22 | 85 | [6] |
| Phenylboronic Acid | 4-Iodoanisole | Pd/C (1.4 mol%) | K₂CO₃ | DMF | Reflux (MW) | 1 | 92 | [7] |
| Potassium Furan-2-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ (1 mol%) / RuPhos (2 mol%) | Na₂CO₃ | Ethanol | 85 | - | 93 | [8] |
| Furan-2-ylboronic Acid | 4-Bromobenzonitrile | Pd₂(dba)₃ / SPhos | K₃PO₄ | n-Butanol | 100 | - | Problematic | [8] |
Note: Direct head-to-head comparisons under identical conditions are scarce in the literature. This table compiles data from various sources to illustrate general performance.
Table 2: Cost Comparison of Representative Boron Reagents
| Reagent | Molecular Weight ( g/mol ) | Purity | Supplier Example | Price (USD) | Quantity | Cost per Gram (USD) | Cost per Mole (USD) |
| Potassium Phenyltrifluoroborate | 184.01 | 98% | Sigma-Aldrich | 64.60 | 1 g | 64.60 | 11886.59 |
| Phenylboronic Acid | 121.93 | 95% | Sigma-Aldrich | 35.10 | 10 g | 3.51 | 427.96 |
| Phenylboronic Acid Pinacol Ester | 204.08 | 97% | Sigma-Aldrich | 45.50 | 5 g | 9.10 | 1857.13 |
Note: Prices are subject to change and may vary between suppliers and based on quantity. This table is for illustrative purposes.
The Economic Equation: Beyond Reagent Cost
While the initial cost per mole of potassium phenyltrifluoroborate may appear higher than that of phenylboronic acid, a comprehensive cost-benefit analysis reveals a more nuanced picture.
Diagram 1: Cost-Benefit Analysis of Boron Reagent Selection
Caption: Logical flow of cost considerations for boron reagents.
The enhanced stability of trifluoroborates can lead to significant downstream cost savings:
-
Reduced Waste: Higher and more consistent yields mean fewer failed or low-yielding reactions, leading to less wasted starting material, solvents, and catalyst.
-
Simplified Handling: The air and moisture stability of trifluoroborates often eliminates the need for stringent inert atmosphere techniques, saving time and resources.[9]
-
Easier Purification: Trifluoroborates are crystalline solids, which are generally easier to handle and purify than boronic acids, which can be difficult to purify due to the presence of boroxines. This can reduce the need for time-consuming and costly chromatographic purification.
Experimental Protocols
To provide a practical comparison, the following section details the synthesis of a potassium aryltrifluoroborate and its subsequent use in a Suzuki-Miyaura cross-coupling reaction, alongside a typical protocol for a boronic acid.
Protocol 1: Synthesis of Potassium Phenyltrifluoroborate
This procedure is adapted from a common method for the preparation of potassium organotrifluoroborates.[2]
-
Materials: Phenylboronic acid, Methanol (MeOH), Potassium hydrogen fluoride (KHF₂), Water.
-
Procedure:
-
Dissolve phenylboronic acid (1.0 eq) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (3.0 eq) to the stirring methanolic solution.
-
A white precipitate of potassium phenyltrifluoroborate will form immediately.
-
Stir the mixture for 30 minutes at room temperature.
-
Collect the solid by filtration, wash with cold water and then diethyl ether, and dry under vacuum.
-
Protocol 2: Suzuki-Miyaura Coupling of Potassium Phenyltrifluoroborate with 4-Bromoanisole
This protocol is a representative example of a Suzuki-Miyaura reaction using a potassium trifluoroborate.[4]
-
Materials: Potassium phenyltrifluoroborate (1.05 eq), 4-bromoanisole (1.0 eq), Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), K₂CO₃ (3.0 eq), Toluene, Water.
-
Procedure:
-
To a reaction vessel, add potassium phenyltrifluoroborate, 4-bromoanisole, Pd(OAc)₂, RuPhos, and K₂CO₃.
-
Add toluene and water (10:1 ratio).
-
Degas the mixture with argon for 15-20 minutes.
-
Heat the reaction mixture to 80°C and stir for 24 hours.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Suzuki-Miyaura Coupling of Phenylboronic Acid with 4-Bromoanisole
This is a general protocol for a Suzuki-Miyaura reaction with a boronic acid.[10]
-
Materials: Phenylboronic acid (1.2 eq), 4-bromoanisole (1.0 eq), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 eq), Toluene, Ethanol, Water.
-
Procedure:
-
To a reaction vessel, add phenylboronic acid, 4-bromoanisole, Pd(PPh₃)₄, and Na₂CO₃.
-
Add a mixture of toluene, ethanol, and water (e.g., 3:1:1 ratio).
-
Degas the mixture with argon for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100°C) and stir until the starting material is consumed (monitored by TLC or GC).
-
After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Workflow Comparison
The operational differences between using trifluoroborates and boronic acids are significant and are visualized in the following workflow diagram.
Diagram 2: Experimental Workflow Comparison
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Potassium (2-chloropyrimidin-5-yl)trifluoroborate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Potassium (2-chloropyrimidin-5-yl)trifluoroborate, a compound utilized in various research and development applications.
Adherence to these protocols is critical for minimizing environmental impact and ensuring the safety of all laboratory personnel. This document outlines essential safety and logistical information, including operational and disposal plans, to directly address procedural questions.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): All personnel handling the compound for disposal must wear the following to prevent exposure:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
All handling of the solid compound and preparation for disposal should be conducted within a certified chemical fume hood to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves segregation and clear labeling as a halogenated organic waste. Due to its composition, it must not be mixed with non-halogenated waste streams to avoid significantly higher disposal costs and more complex treatment processes.[1][2]
1. Waste Segregation:
-
Designate a specific, sealed waste container for "Halogenated Organic Waste."[3][4] This container should be clearly labeled and kept separate from non-halogenated, acidic, or alkaline waste streams.[1]
-
Do not mix this waste with heavy metals, pesticides, cyanides, or acutely toxic "P-listed" wastes.[1]
2. Container Management:
-
Use a compatible container, such as a 4-liter white poly bottle or a 5-gallon white plastic carboy, for collection.[1]
-
The container must be kept closed at all times except when actively adding waste.[3][5]
-
Ensure the container is stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
The storage area should be cool, dry, and well-ventilated.[3]
3. Labeling:
-
Affix a "Hazardous Waste" tag to the container as soon as the first quantity of waste is added.[1][5]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.[3]
-
An indication of the hazards (e.g., Toxic).
-
The approximate quantity or concentration of the waste.
-
4. Disposal of Contaminated Materials:
-
Any materials, such as weighing paper, gloves, or pipette tips, that come into direct contact with the compound should be considered contaminated.
-
These contaminated items must be placed in the designated "Halogenated Organic Waste" container.
5. Arranging for Waste Pickup:
-
When the waste container is approximately three-quarters full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve completing an online form or contacting EHS directly.[1]
In Case of a Spill:
-
In the event of a small spill, contain the leak and absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place all contaminated absorbent materials in a sealed bag, tag it as hazardous waste, and dispose of it in the halogenated waste container.[1]
-
For larger spills, evacuate the area and contact your institution's emergency response team.[3]
Quantitative Data Summary
For effective waste management and cost control, it is important to understand the implications of proper segregation.
| Waste Stream | Disposal Method | Relative Cost |
| Halogenated Organic Waste | Incineration with extensive treatment | 2-3 times higher than non-halogenated waste[2] |
| Non-Halogenated Organic Waste | Often used as fuel additives in cement kilns (recycled)[2] | Baseline |
Note: Mixing even small amounts (e.g., 1,000 ppm) of halogenated compounds into a non-halogenated waste stream can result in the entire container being classified and treated as the more expensive halogenated waste.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Potassium (2-chloropyrimidin-5-yl)trifluoroborate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized chemical reagents is paramount. This document provides crucial safety protocols and logistical plans for Potassium (2-chloropyrimidin-5-yl)trifluoroborate, a compound utilized in advanced chemical synthesis. Adherence to these guidelines is critical for minimizing risks and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent contact, inhalation, and ingestion. The required PPE is detailed below.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes and fine particles. Goggles should provide a complete seal around the eyes.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[2] Always inspect gloves for integrity before use and change them frequently, especially if contact with the substance occurs. |
| Body Protection | Laboratory Coat | A full-length, long-sleeved lab coat is required to protect skin and clothing from contamination.[1][3] |
| Respiratory Protection | Dust Mask or Respirator | To be used in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4] For weighing and transferring solids, a respirator with a particulate filter may be necessary. |
| Foot Protection | Closed-Toe Shoes | Required to protect against spills and falling objects.[3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will minimize exposure and maintain a safe laboratory environment.
1. Preparation and Precaution:
- Ensure a calibrated analytical balance is available within a fume hood or ventilated enclosure.
- Prepare all necessary glassware and equipment in advance.
- Verify that an emergency eyewash station and safety shower are readily accessible.[5]
- Review the Safety Data Sheet (SDS) for any specific handling instructions. Although a specific SDS for this compound is not readily available, reviewing SDSs for similar compounds such as 2-Chloro-5-fluoropyrimidine and potassium tetrafluoroborate is highly recommended.[5][6][7]
2. Weighing and Transfer:
- Perform all weighing and transfer operations within a chemical fume hood to control dust and vapors.[4]
- Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
- Close the container tightly immediately after use.[5]
3. Dissolution and Reaction:
- When dissolving the compound, add the solid slowly to the solvent to avoid splashing.
- If the reaction is exothermic, use an ice bath to control the temperature.
- Ensure the reaction vessel is properly vented if there is a possibility of gas evolution.
4. Post-Handling:
- Decontaminate all surfaces and equipment that came into contact with the chemical.
- Remove and dispose of gloves properly.
- Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
Disposal Plan: Waste Management Protocol
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
1. Waste Segregation:
- Collect all waste containing this compound in a dedicated, clearly labeled, and sealed waste container.[4]
- Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Neutralization of Small Quantities:
- For small laboratory-scale waste, the trifluoroborate salt can be hydrolyzed to the corresponding boronic acid and then to boric acid or its salts.[4]
- In a well-ventilated fume hood, slowly add the waste to a larger beaker containing water to dissolve it.[4]
- While stirring, slowly add a mild base such as sodium bicarbonate or sodium carbonate to neutralize any acidic byproducts, such as hydrofluoric acid (HF), that could form.[4]
- Monitor the pH of the solution and continue adding the base until a neutral pH (pH 7) is reached.[4]
3. Final Disposal:
- Once neutralized, the aqueous solution may be permissible for drain disposal with copious amounts of water, but this must be confirmed with and approved by your local EHS office and is subject to local regulations.[4]
- For larger quantities, or if drain disposal is not permitted, the neutralized waste should be collected in a designated hazardous waste container and disposed of through your institution's hazardous waste management program.
4. Container Decontamination:
- Thoroughly rinse the empty container with a suitable solvent (e.g., water, acetone) three times.
- Collect the rinsate as hazardous waste.
- Once decontaminated, the container can be disposed of as regular laboratory glassware.
Workflow for Handling and Disposal
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 3. Chemical safety - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
